2,2-Dibenzyl-1,3-propanediol
Descripción
The exact mass of the compound 2,2-Dibenzylpropane-1,3-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,2-dibenzylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c18-13-17(14-19,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLRECYOMFCGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454377 | |
| Record name | 2,2-Dibenzyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31952-16-6 | |
| Record name | 2,2-Dibenzyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dibenzyl-1,3-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dibenzyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dibenzyl-1,3-propanediol, a key intermediate in the development of various organic compounds. This document outlines the presumptive synthetic pathway, detailed experimental protocols, and expected characterization data, structured to be a valuable resource for professionals in chemical research and drug development.
Introduction
This compound is a disubstituted propanediol derivative with a core structure that makes it a valuable building block in organic synthesis. Its structural similarity to the backbone of compounds like felbamate (2-phenyl-1,3-propanediol dicarbamate), an anti-convulsant, suggests its potential as a precursor for novel therapeutic agents. The presence of two benzyl groups provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of target molecules. This guide details the necessary procedures to synthesize and characterize this compound, providing a solid foundation for its application in research and development.
Synthesis of this compound
The primary route for the synthesis of this compound involves a two-step process starting from diethyl malonate. The first step is the dibenzylation of diethyl malonate to yield diethyl 2,2-dibenzylmalonate, followed by the reduction of the ester groups to the corresponding diol.
Step 1: Synthesis of Diethyl 2,2-dibenzylmalonate
This step involves the alkylation of diethyl malonate with benzyl bromide in the presence of a strong base, such as sodium ethoxide.
Step 2: Reduction of Diethyl 2,2-dibenzylmalonate to this compound
The diester is then reduced to the diol using a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent.
Experimental Protocols
Protocol 2.1: Synthesis of Diethyl 2,2-dibenzylmalonate
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with absolute ethanol.
-
Base Formation: Sodium metal is cautiously added to the ethanol in small portions to generate sodium ethoxide. The reaction is exothermic and should be cooled in an ice bath.
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Addition of Diethyl Malonate: Once all the sodium has reacted, diethyl malonate is added dropwise to the sodium ethoxide solution.
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Alkylation: Benzyl bromide is then added dropwise to the reaction mixture.
-
Reaction and Work-up: The mixture is refluxed for several hours. After cooling, the reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 2,2-dibenzylmalonate.
Protocol 2.2: Synthesis of this compound
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Reaction Setup: A dry three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, and flushed with dry nitrogen.
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LiAlH₄ Suspension: Anhydrous diethyl ether or tetrahydrofuran (THF) is added to the flask, followed by the careful addition of Lithium Aluminum Hydride (LiAlH₄) powder to form a suspension. The flask is cooled in an ice bath.
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Addition of Diester: A solution of diethyl 2,2-dibenzylmalonate in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature and then gently refluxed for a few hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.
-
Work-up and Purification: The resulting granular precipitate is filtered off and washed with the ethereal solvent. The combined filtrate and washings are dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀O₂ | N/A |
| Molecular Weight | 256.34 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 84-88 °C | [1] |
| CAS Number | 31952-16-6 | [1] |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Singlet for the four methylene protons of the CH₂OH groups; Singlet for the two benzylic CH₂ protons; Multiplet for the aromatic protons of the two benzyl groups; Broad singlet for the two hydroxyl protons (exchangeable with D₂O). |
| ¹³C NMR | Signal for the quaternary carbon C(CH₂Ph)₂; Signal for the CH₂OH carbons; Signal for the benzylic CH₂ carbons; Multiple signals for the aromatic carbons. |
| FTIR (cm⁻¹) | Broad O-H stretch (~3300-3400); C-H stretches (aromatic and aliphatic, ~2850-3100); C=C stretches (aromatic, ~1450-1600); C-O stretch (~1050). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺; Fragments corresponding to the loss of H₂O, CH₂OH, and benzyl groups. |
Mandatory Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Experimental Workflow for Synthesis and Purification
References
Spectroscopic and Structural Elucidation of 2,2-Dibenzyl-1,3-propanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dibenzyl-1,3-propanediol (CAS No. 31952-16-6). While complete, publicly available raw spectral data (NMR, IR, MS) for this compound is limited, this document outlines the expected spectroscopic characteristics based on its chemical structure. Furthermore, it details the standard experimental protocols for acquiring and interpreting this data, serving as a valuable resource for researchers working with this and similar molecules.
Physicochemical Properties
This compound, also known as 2,2-Bis(phenylmethyl)-1,3-propanediol, is a diol with a molecular weight of 256.34 g/mol and an empirical formula of C₁₇H₂₀O₂. It is a solid at room temperature with a reported melting point range of 84-88 °C.
| Property | Value | Source |
| CAS Number | 31952-16-6 | |
| Molecular Formula | C₁₇H₂₀O₂ | |
| Molecular Weight | 256.34 g/mol | |
| Melting Point | 84-88 °C | |
| InChI | 1S/C17H20O2/c18-13-17(14-19,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 | |
| InChI Key | AZLRECYOMFCGTK-UHFFFAOYSA-N | |
| SMILES | OCC(CO)(Cc1ccccc1)Cc2ccccc2 |
Spectroscopic Data (Predicted and Expected)
Due to the absence of publicly archived raw spectra, this section provides a predicted analysis of the NMR, IR, and Mass Spectrometry data for this compound based on its molecular structure. These predictions are intended to guide researchers in the interpretation of experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~3.6 | Singlet | 4H | Methylene protons (-CH₂OH) |
| ~2.8 | Singlet | 4H | Benzyl protons (-CH₂-Ph) |
| Variable (broad) | Singlet | 2H | Hydroxyl protons (-OH) |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~138 | Quaternary aromatic carbon (C-ipso) |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~70 | Methylene carbon (-CH₂OH) |
| ~45 | Quaternary carbon (C(CH₂OH)₂) |
| ~40 | Benzyl carbon (-CH₂-Ph) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
The mass spectrum, likely obtained through Electron Ionization (EI-MS), would show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 256 | [M]⁺, Molecular ion |
| 238 | [M-H₂O]⁺, Loss of water |
| 225 | [M-CH₂OH]⁺, Loss of a hydroxymethyl group |
| 165 | [M-CH₂Ph]⁺, Loss of a benzyl group |
| 91 | [C₇H₇]⁺, Tropylium ion (rearranged benzyl cation), likely the base peak |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is beneficial for resolving the aromatic multiplets.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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To confirm the hydroxyl protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -OH protons will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a relatively volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC-MS) can be used.
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Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) could be used if analyzing from a solution.
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Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
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Data Acquisition: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and significant fragment ions.
Visualizations
The following diagrams illustrate the structure of this compound and a typical workflow for its spectroscopic characterization.
Caption: Molecular structure of this compound.
Solubility of 2,2-Dibenzyl-1,3-propanediol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,2-Dibenzyl-1,3-propanediol in common organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers insights into its expected solubility behavior based on its chemical structure. Furthermore, it provides detailed experimental protocols for researchers to determine the precise solubility of this compound in solvents relevant to their work.
Core Concepts: Understanding the Solubility of this compound
This compound is a diol with the chemical formula C₁₇H₂₀O₂. Its structure consists of a central propane-1,3-diol core with two benzyl groups attached to the second carbon atom. This unique structure, featuring both polar hydroxyl (-OH) groups and non-polar benzyl groups, dictates its solubility in various organic solvents.
The principle of "like dissolves like" is central to predicting solubility. The two hydroxyl groups can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. Conversely, the large, non-polar benzyl groups will favor interactions with non-polar solvents. Therefore, the overall solubility will be a balance between these competing factors. It is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity or those capable of both hydrogen bonding and non-polar interactions.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Alcohols | |||||
| Methanol | CH₃OH | 6.6 | |||
| Ethanol | C₂H₅OH | 5.2 | |||
| Ketones | |||||
| Acetone | C₃H₆O | 5.1 | |||
| Esters | |||||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||
| Halogenated Solvents | |||||
| Dichloromethane | CH₂Cl₂ | 3.1 | |||
| Chloroform | CHCl₃ | 4.1 | |||
| Aromatic Hydrocarbons | |||||
| Toluene | C₇H₈ | 2.4 | |||
| Ethers | |||||
| Diethyl Ether | C₄H₁₀O | 2.8 | |||
| Aprotic Polar Solvents | |||||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||
| Non-polar Solvents | |||||
| Hexane | C₆H₁₄ | 0.1 |
Experimental Protocol for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, a detailed experimental protocol is provided below. This method is based on the isothermal equilibrium technique, a reliable and widely used approach.
Materials and Equipment:
-
This compound (high purity)
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Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer or temperature probe
-
Vials with screw caps
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Syringe filters (e.g., 0.45 µm PTFE)
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Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Oven for drying
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.
-
Accurately weigh the flask with the filtered solution to determine the mass of the solution.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.
-
-
Solubility Calculation:
-
Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent or moles per liter.
-
Applications in Drug Development
The solubility of this compound is a critical parameter in drug development, where it may be used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding its solubility in various solvents is essential for:
-
Reaction Medium Selection: Choosing an appropriate solvent that can dissolve reactants to a suitable concentration for efficient chemical synthesis.
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Purification Processes: Developing effective crystallization, precipitation, or extraction procedures to isolate and purify the desired compound.
-
Formulation Development: For final drug products, solubility in biocompatible solvents or solvent systems is a key consideration.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, this technical guide provides a framework for understanding its likely behavior and a robust experimental protocol for its determination. The provided workflow and methodologies are intended to assist researchers in generating the specific data required for their applications in chemical synthesis and drug development, thereby bridging the current information gap. Researchers are encouraged to use the provided table to document and share their findings to contribute to the collective knowledge base.
An In-depth Technical Guide on the Thermal Properties of 2,2-Dibenzyl-1,3-propanediol
This technical guide provides a comprehensive overview of the thermal properties, specifically the melting and boiling points, of 2,2-Dibenzyl-1,3-propanediol. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for the characterization of this compound.
Core Data Presentation
The thermal properties of this compound are fundamental physical constants that are critical for its identification, purification, and application in various scientific contexts.
| Thermal Property | Value |
| Melting Point | 84-88 °C[1][2] |
| Boiling Point | 253-258 °C (literature value)[1] |
Experimental Protocols
The determination of accurate melting and boiling points is crucial for the characterization of a pure substance. The following outlines a general experimental methodology for determining the melting point of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Initial Rapid Determination: An initial rapid heating of the sample is performed to get an approximate melting point range. This helps in saving time for the subsequent accurate determinations.[3][4]
-
Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 10-15°C below the approximate melting point. The sample is then heated slowly, at a rate of about 1-2°C per minute, as the melting point is approached.[3][4]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5][6][7]
-
Repeat Measurements: The procedure should be repeated at least two more times to ensure the reproducibility of the results.
Factors Influencing Thermal Properties
The melting and boiling points of a chemical compound are influenced by several intermolecular and intramolecular factors. A diagram illustrating these relationships is provided below.
Caption: Factors influencing the thermal properties of a substance.
References
An In-depth Technical Guide to CAS Number 31952-16-6: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and potential applications of the compound with CAS number 31952-16-6, identified as 2,2-Dibenzyl-1,3-propanediol. While direct biological activity data for this specific compound is limited in publicly accessible literature, its structural similarity to key pharmaceutical intermediates allows for a detailed exploration of its potential applications in drug discovery and development, particularly in the synthesis of anticonvulsant agents.
Chemical and Physical Properties
This compound is a white to off-white solid organic compound. Its core structure is a propanediol backbone with two benzyl groups attached to the central carbon atom. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 31952-16-6 | [1] |
| Chemical Name | This compound | [1] |
| Synonyms | 2,2-Bis(phenylmethyl)-1,3-propanediol | [2] |
| Molecular Formula | C₁₇H₂₀O₂ | [1] |
| Molecular Weight | 256.34 g/mol | [1] |
| Melting Point | 84-88 °C | |
| Boiling Point (Predicted) | 442.1 ± 40.0 °C | |
| Density (Predicted) | 1.126 ± 0.06 g/cm³ | |
| Appearance | White to off-white solid | |
| SMILES | OCc1(CO)c(Cc2ccccc2)Cc3ccccc3 | |
| InChI | InChI=1S/C17H20O2/c18-13-17(14-19,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 |
Applications in Drug Synthesis: A Focus on Anticonvulsants
The primary application of this compound is as a chemical intermediate in the synthesis of more complex, biologically active molecules.[2] Its structural architecture, specifically the disubstituted propanediol core, is a key feature in certain classes of therapeutic agents.
A notable example is its structural analogy to 2-phenyl-1,3-propanediol, a direct precursor in the synthesis of the anticonvulsant drug Felbamate .[3][4][5][6] Felbamate (2-phenyl-1,3-propanediol dicarbamate) is used in the treatment of epilepsy.[7] The synthesis of Felbamate from 2-phenyl-1,3-propanediol provides a clear blueprint for how 2,2-disubstituted-1,3-propanediols like this compound can be utilized to generate novel drug candidates with potential anticonvulsant properties.[8][9][10][11][12]
The general synthetic approach involves the carbamation of the two hydroxyl groups of the propanediol backbone. This transformation is a critical step in producing the final active pharmaceutical ingredient.
The following diagram illustrates a representative synthetic pathway for Felbamate, showcasing the type of chemical transformations that this compound could undergo.
Biological Activity and Mechanism of Action of Structurally Related Compounds: Felbamate
Given that this compound is primarily of interest as a synthetic intermediate, understanding the biological profile of the final products is crucial. The following data for Felbamate provides insight into the potential therapeutic area and mechanism of action for compounds derived from this structural class.
| Parameter | Description | Reference |
| Primary Indication | Epilepsy (partial and generalized seizures, Lennox-Gastaut syndrome) | [7] |
| Mechanism of Action | Use-dependent blockage of NMDA receptors; potentiation of GABA-A receptor-mediated currents. | [7] |
| Acute Toxicity (LD₅₀) | Low oral toxicity. | [13] |
| Chronic Toxicity | Associated with aplastic anemia and hepatic failure, limiting its use. | [13] |
Felbamate exerts its anticonvulsant effects through a dual mechanism of action that modulates both excitatory and inhibitory neurotransmission in the central nervous system.
-
NMDA Receptor Blockade: Felbamate acts as a use-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor. It selectively binds to the glycine co-agonist site on the NMDA receptor complex, thereby inhibiting the influx of calcium ions (Ca²⁺) that mediate excitotoxicity and seizure propagation.
-
Potentiation of GABAergic Neurotransmission: Felbamate also enhances the function of γ-aminobutyric acid (GABA) type A (GABA-A) receptors. By potentiating GABA-A receptor-mediated chloride (Cl⁻) currents, it increases neuronal inhibition, which helps to counteract the excessive neuronal excitation characteristic of epileptic seizures.
The diagram below illustrates these key interactions in the neuronal synapse.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of Felbamate from 2-phenyl-1,3-propanediol, which can be adapted for analogous compounds like this compound.
Synthesis of 2-Phenyl-1,3-propanediol Dicarbamate (Felbamate) [3]
-
Step 1: Formation of the Dichlorocarbonate Derivative
-
Dissolve 30.4 g (0.2 mole) of 2-phenyl-1,3-propanediol in 100 ml of toluene and 35 g of tetrahydrofuran at room temperature.
-
Pass 30 ml (0.44 moles) of phosgene into the solution while maintaining the temperature below 25°C.
-
Stir the solution for approximately 1 hour at room temperature after the phosgene addition is complete.
-
-
Step 2: Ammoniation to Form the Dicarbamate
-
Drip the tetrahydrofuran solution from Step 1 into 140 ml of concentrated ammonium hydroxide (NH₄OH) maintained at 0°C.
-
Additional water (e.g., 100 ml) may be added to improve stirring.
-
The resulting precipitate is filtered, washed with water, and dried to yield 2-phenyl-1,3-propanediol dicarbamate.
-
Note: This synthesis involves hazardous materials such as phosgene and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
While this compound (CAS 31952-16-6) may not have extensively documented direct biological effects, its structural characteristics make it a valuable intermediate for the synthesis of potentially novel therapeutic agents. Its close resemblance to the precursor of the anticonvulsant Felbamate highlights a clear path for its application in the development of new central nervous system drugs. Researchers and drug development professionals can leverage the synthetic methodologies and mechanistic understanding of related compounds to explore the potential of this compound in creating a new generation of bioactive molecules.
References
- 1. This compound | 31952-16-6 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 5. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]
- 6. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]
- 7. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 11. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2,2-Bis(phenylmethyl)-1,3-propanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core synthesis pathways for 2,2-Bis(phenylmethyl)-1,3-propanediol, a valuable diol intermediate in various chemical syntheses. The document details the primary synthetic route, outlines a general experimental protocol, and presents the information in a clear, structured format for easy reference and comparison.
Core Synthesis Pathway: Reduction of Diethyl Dibenzylmalonate
The most prominent and chemically sound method for the synthesis of 2,2-Bis(phenylmethyl)-1,3-propanediol is the reduction of diethyl dibenzylmalonate. This reaction typically employs a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH4), to convert the two ester functional groups of the starting material into primary alcohols.
The overall transformation can be represented as follows:
Diethyl Dibenzylmalonate → 2,2-Bis(phenylmethyl)-1,3-propanediol
Key Reagents and Their Functions
| Reagent/Component | Chemical Formula | Role in Synthesis |
| Diethyl dibenzylmalonate | C₂₁H₂₄O₄ | Starting material containing the dibenzyl-substituted carbon backbone and ester groups to be reduced. |
| Lithium Aluminum Hydride | LiAlH₄ | A strong reducing agent that provides hydride ions (H⁻) for the nucleophilic attack on the carbonyl carbons of the ester groups. |
| Anhydrous Diethyl Ether or THF | (C₂H₅)₂O or C₄H₈O | Anhydrous, non-protic solvent required to dissolve the reactants and to prevent the violent reaction of LiAlH₄ with water or other protic substances. |
| Ethyl Acetate | CH₃COOC₂H₅ | Used to quench the excess LiAlH₄ at the end of the reaction in a controlled manner. |
| Dilute Sulfuric Acid or Hydrochloric Acid | H₂SO₄ or HCl | Used during the workup to neutralize the reaction mixture and hydrolyze the aluminum alkoxide intermediates to the final diol product. |
| Organic Solvent (e.g., Diethyl Ether) | (C₂H₅)₂O | Used for the extraction of the final product from the aqueous workup solution. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Na₂SO₄ or MgSO₄ | A drying agent used to remove residual water from the organic extract before solvent evaporation. |
Experimental Protocol: A Generalized Approach
The following is a generalized experimental protocol for the synthesis of 2,2-Bis(phenylmethyl)-1,3-propanediol based on the well-established procedures for LiAlH₄ reductions of esters. Researchers should adapt and optimize these conditions as necessary for their specific laboratory setup and scale.
Safety Precaution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or connected to an inert gas line) is assembled.
-
Lithium Aluminum Hydride (LiAlH₄) is carefully weighed and transferred to the reaction flask under an inert atmosphere, followed by the addition of anhydrous diethyl ether or tetrahydrofuran (THF).
-
-
Addition of Reactant:
-
A solution of diethyl dibenzylmalonate in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.
-
The LiAlH₄ suspension is cooled in an ice bath.
-
The solution of diethyl dibenzylmalonate is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
-
Reaction:
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a period of time to ensure the completion of the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup (Quenching):
-
The reaction flask is cooled in an ice bath.
-
Excess LiAlH₄ is carefully quenched by the slow, dropwise addition of ethyl acetate.
-
Following the quenching of the unreacted hydride, water is slowly added, followed by a dilute solution of sulfuric acid or hydrochloric acid to hydrolyze the aluminum salts.
-
-
Extraction and Isolation:
-
The resulting biphasic mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted several times with an organic solvent such as diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
-
Purification:
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,2-Bis(phenylmethyl)-1,3-propanediol.
-
The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography.
-
Visualizing the Synthesis and Workflow
To further clarify the synthesis pathway and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: Synthesis of 2,2-Bis(phenylmethyl)-1,3-propanediol.
Caption: General experimental workflow for the synthesis.
An In-depth Technical Guide to 2,2-Dibenzyl-1,3-propanediol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dibenzyl-1,3-propanediol, a unique disubstituted propanediol, has carved a niche in specialized chemical synthesis, serving as a key intermediate in the development of advanced materials and potentially in drug discovery. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the compound's applications, particularly in polymer science, and discusses its known biological context. All quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound, also known as 2,2-bis(phenylmethyl)-1,3-propanediol, is an organic compound characterized by a propanediol backbone with two benzyl groups attached to the central carbon atom. This structure imparts significant steric hindrance and lipophilicity, influencing its physical properties and reactivity. While not a household name in the broader chemical industry, its unique architecture makes it a valuable building block in specific synthetic applications. This guide aims to consolidate the available scientific and technical information on this compound, providing a core resource for researchers and developers.
Discovery and History
The precise historical record of the first synthesis of this compound is not prominently documented in readily accessible literature, suggesting its discovery may have been part of broader synthetic explorations of sterically hindered diols rather than a targeted discovery of a compound with a predefined purpose. The foundational chemistry for its synthesis, however, lies in well-established organic reactions, particularly the malonic ester synthesis.
The general pathway to 2,2-disubstituted-1,3-propanediols involves the dialkylation of a malonic acid ester, followed by reduction of the ester groups to alcohols. The use of benzyl bromide as an alkylating agent in malonic ester synthesis is a classic method for introducing benzyl groups.[1][2][3][4][5] It is highly probable that the initial preparation of this compound was achieved through this route.
More recent interest in the compound has emerged from its application in polymer science. Notably, research presented at the "macromex 2017" conference investigated the effect of this compound on the crystallinity of polycaprolactones (PCLs), indicating its role in modifying polymer properties.[6] Furthermore, a US patent details the synthesis of substituted derivatives of this compound for the development of electrochromic polymers, highlighting its utility in the field of advanced materials.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and characterization.
| Property | Value | Reference |
| IUPAC Name | 2,2-bis(phenylmethyl)propane-1,3-diol | |
| Synonyms | This compound | |
| CAS Number | 31952-16-6 | |
| Molecular Formula | C₁₇H₂₀O₂ | |
| Molecular Weight | 256.34 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 84-88 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the dialkylation of diethyl malonate followed by reduction.
Synthesis Pathway
The logical workflow for the synthesis is depicted in the following diagram:
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2,2-dibenzylmalonate
-
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol (anhydrous)
-
Benzyl bromide (2 equivalents)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
-
Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol. b. To the stirred solution, add diethyl malonate dropwise at room temperature. The formation of the sodium enolate is an exothermic process. c. After the addition is complete, add the first equivalent of benzyl bromide dropwise. The reaction mixture is then heated to reflux for 2-3 hours. d. Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of the second equivalent of benzyl bromide. e. Heat the mixture to reflux for another 3-4 hours until the reaction is complete (monitored by TLC). f. Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. g. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2,2-dibenzylmalonate. i. Purify the crude product by vacuum distillation or column chromatography.
Step 2: Reduction to this compound
-
Materials:
-
Diethyl 2,2-dibenzylmalonate
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere
-
Magnetic stirrer and ice bath
-
-
Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF. b. Cool the suspension in an ice bath. c. Dissolve diethyl 2,2-dibenzylmalonate in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension. d. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC). e. Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). f. Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF. g. Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound. h. Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Characterization
The structure and purity of this compound are typically confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Applications
The primary application of this compound lies in its use as a monomer or a modifying agent in polymer synthesis.
-
Polymer Modification: As demonstrated in the "macromex 2017" conference proceedings, its incorporation into polycaprolactone (PCL) affects the polymer's crystallinity.[6] The bulky benzyl groups can disrupt polymer chain packing, leading to changes in thermal and mechanical properties.
-
Electrochromic Polymers: Substituted derivatives of this compound are used as precursors for monomers in the synthesis of electrochromic polymers.[7] These polymers can change color upon the application of an electrical potential and have applications in smart windows, displays, and sensors.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing specific biological activities or signaling pathway interactions for this compound. While it is classified as a "drug intermediate," this likely refers to its potential use as a building block in the synthesis of more complex, biologically active molecules rather than possessing intrinsic therapeutic properties itself.[8] The steric hindrance and lipophilic nature of the benzyl groups could, however, influence the pharmacokinetic and pharmacodynamic properties of any larger molecule it is incorporated into. Further research would be required to elucidate any direct biological effects.
Conclusion
This compound is a sterically hindered diol with established synthetic routes and emerging applications in materials science. While its historical discovery is not well-defined, the principles of its synthesis are rooted in fundamental organic chemistry. The detailed protocols provided in this guide offer a practical resource for its preparation and characterization. The future of this compound likely lies in the continued exploration of its utility in creating novel polymers with tailored properties and as a scaffold in the design of complex organic molecules for various applications, potentially including drug discovery. Further investigation into its biological profile is warranted to fully understand its potential in the life sciences.
References
- 1. Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+ [pearson.com]
- 2. Solved Draw the complete mechanism and the product(s) for | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. askthenerd.com [askthenerd.com]
- 5. Solved (a) When diethyl malonate was treated with sodium | Chegg.com [chegg.com]
- 6. sociedadpolimerica.org.mx [sociedadpolimerica.org.mx]
- 7. US9274395B2 - Complimentary polymer electrochromic device - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Use of 2,2-Dibenzyl-1,3-propanediol in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibenzyl-1,3-propanediol is a sterically hindered diol with a unique structure containing two bulky benzyl side groups.[1] While it is primarily recognized as a drug intermediate, its structural features suggest novel applications in polymer chemistry, specifically in the synthesis of polyesters with tailored properties.[2] The incorporation of such a bulky, aromatic diol into a polyester backbone is anticipated to significantly influence the polymer's thermal, mechanical, and solubility characteristics. These application notes provide a comprehensive overview of the predicted effects, hypothetical experimental protocols for polyester synthesis using this compound, and methods for characterization.
Predicted Effects of this compound on Polyester Properties
The introduction of the two benzyl groups at the C2 position of the 1,3-propanediol monomer is expected to impart significant steric hindrance. This structural feature is predicted to have the following effects on the resulting polyester's properties, drawing parallels from studies on other hindered diols like neopentyl glycol.[3][4][5]
| Property | Predicted Effect | Rationale |
| Glass Transition Temperature (Tg) | Increase | The bulky benzyl groups will restrict the rotational freedom of the polymer chains, leading to a more rigid amorphous phase and consequently a higher Tg.[4] |
| Crystallinity | Decrease | The irregular structure introduced by the non-linear, bulky diol will disrupt the packing of polymer chains, hindering crystallization and leading to a more amorphous polymer.[4] |
| Solubility | Increase | The disruption of crystallinity and the presence of aromatic groups are likely to enhance the solubility of the polyester in common organic solvents. |
| Thermal Stability | Potentially Increase | The aromatic rings may contribute to enhanced thermal stability, although this would need to be experimentally verified. |
| Hydrolytic Stability | Potentially Increase | The steric hindrance provided by the benzyl groups may protect the ester linkages from hydrolytic attack. |
| Mechanical Properties | Altered | A decrease in crystallinity typically leads to lower tensile strength and modulus but may improve flexibility and impact resistance.[4][6] |
Experimental Protocols
Two primary methods for polyester synthesis are melt polycondensation and solution polycondensation. The choice of method depends on the thermal stability of the monomers and the desired molecular weight of the polymer.[7][8]
Protocol 1: Melt Polycondensation
Melt polycondensation is a common industrial method for synthesizing polyesters and is performed in the absence of a solvent at high temperatures.[9]
Materials:
-
This compound (M.W. 256.34 g/mol , M.P. 84-88 °C)
-
Adipic acid (or another suitable dicarboxylic acid)
-
Catalyst (e.g., antimony(III) oxide, tin(II) chloride, or titanium(IV) butoxide)[10]
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Monomer Charging: Charge the three-neck flask with equimolar amounts of this compound and the chosen dicarboxylic acid. A slight excess of the diol (e.g., 1.05 to 1.1 molar equivalents) can be used to compensate for any loss due to volatilization.
-
Catalyst Addition: Add the catalyst at a concentration of 200-500 ppm relative to the total weight of the monomers.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the initial esterification stage.
-
Esterification Stage:
-
Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere with continuous stirring.
-
Water will be produced as a byproduct of the esterification reaction and will be collected in the collection flask.
-
Monitor the reaction progress by measuring the amount of water collected. This stage typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Once the theoretical amount of water has been collected, gradually increase the temperature to 220-250 °C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.
-
The removal of excess diol and any remaining water under vacuum drives the polymerization to high molecular weights.
-
The viscosity of the reaction mixture will increase significantly during this stage. Monitor the torque on the mechanical stirrer as an indicator of increasing molecular weight.
-
This stage can take several hours (4-8 hours or more) depending on the desired molecular weight.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached, break the vacuum with nitrogen gas.
-
Carefully extrude the molten polymer from the reactor onto a cooled surface.
-
Allow the polymer to cool completely to room temperature. The resulting polyester can then be ground or pelletized for further analysis.
-
Protocol 2: Solution Polycondensation
Solution polymerization is often used for laboratory-scale synthesis and is suitable for heat-sensitive monomers. It allows for better temperature control but typically yields lower molecular weight polymers compared to melt polycondensation.[11][12]
Materials:
-
This compound
-
Adipoyl chloride (or another suitable diacid chloride)
-
Anhydrous inert solvent (e.g., dichloromethane, toluene, or 1,2-dichloroethane)
-
Anhydrous acid scavenger (e.g., pyridine or triethylamine)
-
Nitrogen gas (high purity)
-
Non-solvent for precipitation (e.g., methanol or ethanol)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser with a drying tube
-
Nitrogen inlet
Procedure:
-
Reactant Preparation:
-
In the three-neck flask, dissolve this compound and the acid scavenger in the anhydrous solvent under a nitrogen atmosphere.
-
In the dropping funnel, prepare a solution of an equimolar amount of the diacid chloride in the same anhydrous solvent.
-
-
Reaction:
-
Cool the flask containing the diol solution to 0 °C using an ice bath.
-
Slowly add the diacid chloride solution from the dropping funnel to the stirred diol solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
-
Polymer Isolation:
-
Filter the reaction mixture to remove the precipitated salt of the acid scavenger (e.g., pyridinium hydrochloride).
-
Concentrate the filtrate under reduced pressure to about one-third of its original volume.
-
-
Purification:
-
Slowly pour the concentrated polymer solution into a beaker containing the non-solvent (e.g., methanol) while stirring vigorously. The polyester will precipitate as a solid.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer several times with the non-solvent to remove any unreacted monomers and oligomers.
-
Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Characterization of the Polyester
The synthesized polyester should be characterized using standard analytical techniques to determine its structure, molecular weight, and thermal properties.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of ester bond formation (C=O stretch around 1730 cm⁻¹) and disappearance of hydroxyl groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Determination of the polymer structure and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition temperature of the polymer. |
Diagrams
Caption: General workflows for polyester synthesis via melt and solution polycondensation.
Caption: Logical relationship between the diol's structure and predicted polyester properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. epub.jku.at [epub.jku.at]
- 4. benchchem.com [benchchem.com]
- 5. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceinfo.com [scienceinfo.com]
- 9. researchgate.net [researchgate.net]
- 10. iscientific.org [iscientific.org]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Polyurethane Production Utilizing 2,2-Dibenzyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential properties of polyurethanes incorporating 2,2-dibenzyl-1,3-propanediol as a monomer. This sterically hindered diol is anticipated to impart unique thermal and mechanical characteristics to the resulting polymer, making it a person of interest for advanced material applications.
Introduction
Polyurethanes are a highly versatile class of polymers, with properties that can be finely tuned by selecting specific monomers. The incorporation of this compound, a diol with bulky benzyl side groups, is expected to influence the polymer's crystallinity, thermal stability, and mechanical strength. The steric hindrance provided by the benzyl groups may lead to polymers with amorphous characteristics and potentially enhanced hydrolytic stability, analogous to polyurethanes derived from neopentyl glycol.[1][2]
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A potential synthetic route can be adapted from the synthesis of structurally similar diols, such as 2-phenyl-1,3-propanediol.[3][4] A generalized approach involves the reduction of a corresponding disubstituted malonic ester.
Polyurethane Synthesis: A Two-Step Prepolymer Method
The following protocol is adapted from established methods for polyurethane synthesis, particularly those utilizing sterically hindered diols like neopentyl glycol.[5] This two-step prepolymer method allows for controlled polymerization and is suitable for producing polyurethane elastomers.
Materials and Equipment
-
Monomers:
-
Polyol (e.g., Polytetrahydrofuran, PTHF, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
Chain Extender: this compound
-
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Apparatus:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
-
Vacuum oven
-
Titration setup for NCO content determination
-
PTFE mold for casting
-
Experimental Protocol
Step 1: NCO-Terminated Prepolymer Synthesis
-
Preparation: Dry the polyol (PTHF) under vacuum at 80°C for at least 4 hours to remove any moisture. Ensure all glassware is thoroughly dried.
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and condenser in a fume hood.
-
Reactant Charging: Charge the dried PTHF into the flask.
-
Reaction Initiation: Under a continuous nitrogen purge, heat the PTHF to 60°C with stirring. Once the temperature is stable, slowly add the MDI. A typical NCO:OH molar ratio for this step is 2:1.
-
Catalysis and Polymerization: Add a catalytic amount of DBTDL (approximately 0.01-0.05% of the total reactant weight). Increase the temperature to 80°C and maintain for 2-3 hours.
-
Monitoring: The progress of the reaction can be monitored by the increase in viscosity. To confirm the completion of the prepolymer formation, the isocyanate (NCO) content should be determined using a standard dibutylamine back-titration method. The reaction is considered complete when the experimentally determined NCO content is close to the theoretical value.
Step 2: Chain Extension and Final Polymer Formation
-
Prepolymer Solution: Dissolve the synthesized NCO-terminated prepolymer in anhydrous DMF to a concentration of 30-40% (w/w).
-
Chain Extender Solution: In a separate flask, dissolve the this compound chain extender in anhydrous DMF.
-
Chain Extension Reaction: While stirring the prepolymer solution at 80°C, slowly add the chain extender solution. The stoichiometry of the chain extender to the remaining NCO groups in the prepolymer is critical and will determine the final molecular weight and properties of the polyurethane. A slight excess of NCO groups (e.g., NCO:OH ratio of 1.05:1) is often employed.
-
Final Polymerization: Continue the reaction at 80°C for an additional 2-4 hours. A significant increase in viscosity will be observed as the final polymer forms.
-
Casting and Curing:
-
Degas the final polyurethane solution under vacuum to remove any entrapped air bubbles.
-
Pour the viscous solution into a PTFE mold.
-
Cure the cast film in a vacuum oven at 60°C for 24 hours, followed by a post-curing step at 80°C for 12 hours to ensure complete solvent removal and reaction.
-
-
Demolding: After the curing process, allow the mold to cool to room temperature before carefully demolding the polyurethane film.
Expected Properties and Characterization
The incorporation of this compound is anticipated to result in polyurethanes with the following characteristics, drawing parallels from studies on neopentyl glycol-based polyurethanes:[1][2][6][7]
-
Thermal Properties: The bulky benzyl groups are expected to disrupt chain packing, leading to a more amorphous polymer with a potentially higher glass transition temperature (Tg) compared to polyurethanes made with linear diols. This could translate to improved thermal stability.[6]
-
Mechanical Properties: The rigid nature of the benzyl groups may contribute to increased hardness and tensile strength. However, the amorphous nature might lead to a lower elongation at break compared to semi-crystalline polyurethanes.[6]
-
Hydrolytic Stability: The steric hindrance around the urethane linkage could offer protection against hydrolysis, potentially enhancing the durability of the material.[1]
Characterization Techniques
A comprehensive characterization of the synthesized polyurethane is crucial to understand its structure-property relationships. The following techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages and the disappearance of isocyanate groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyurethane.
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
-
Tensile Testing: To measure mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material as a function of temperature.[8]
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the characterization of polyurethanes synthesized with this compound, with expected ranges based on analogous systems.
Table 1: Thermal Properties of Polyurethane
| Property | Expected Range/Value |
| Glass Transition Temperature (Tg) (°C) | 10 - 50 |
| Decomposition Temperature (Td, 5% weight loss) (°C) | > 300 |
Table 2: Mechanical Properties of Polyurethane
| Property | Expected Range/Value |
| Tensile Strength (MPa) | 20 - 50 |
| Young's Modulus (MPa) | 50 - 500 |
| Elongation at Break (%) | 100 - 400 |
| Shore A Hardness | 70 - 90 |
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of polyurethanes from this compound.
Caption: Workflow for the synthesis of polyurethane using this compound.
Caption: Formation of the NCO-terminated prepolymer.
Caption: Chain extension of the prepolymer to form the final polyurethane.
References
- 1. nbinno.com [nbinno.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 2,2-Dibenzyl-1,3-propanediol in Biodegradable Polymer Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of biodegradable polymers is a critical area of research, with wide-ranging applications in drug delivery, tissue engineering, and sustainable materials. Aliphatic polyesters are a prominent class of biodegradable polymers, often synthesized through the polycondensation of a diol and a diacid or the ring-opening polymerization of cyclic esters. The physical and biodegradable properties of these polyesters can be tailored by carefully selecting the monomeric building blocks.
This document outlines the application of 2,2-Dibenzyl-1,3-propanediol as a monomer in the synthesis of novel biodegradable polyesters. The introduction of the bulky, hydrophobic benzyl groups at the C2 position of the propanediol backbone is hypothesized to significantly influence the polymer's thermal properties, degradation rate, and drug compatibility. The steric hindrance provided by the benzyl groups may offer a unique handle to control crystallinity and enzymatic accessibility, potentially leading to polymers with tunable degradation profiles suitable for controlled drug release applications.
Principle
Biodegradable polyesters can be synthesized from this compound via two primary routes:
-
Direct Polycondensation: This method involves the reaction of this compound with a dicarboxylic acid (e.g., succinic acid, adipic acid) at elevated temperatures and under vacuum to drive the removal of the water byproduct and promote polymerization.
-
Ring-Opening Polymerization (ROP): In this approach, this compound can act as an initiator for the polymerization of cyclic esters like L-lactide or ε-caprolactone. The diol's hydroxyl groups initiate the ring-opening of the cyclic monomer, leading to the formation of a triblock copolymer with a central poly(2,2-dibenzyl-1,3-propanediyl) segment.
The resulting polymers are expected to exhibit distinct thermal transitions and degradation behaviors compared to polyesters derived from unsubstituted 1,3-propanediol.
Experimental Protocols
Protocol 1: Synthesis of Poly(2,2-dibenzyl-1,3-propylene succinate) via Direct Polycondensation
This protocol describes the synthesis of a polyester from this compound and succinic acid.
Materials:
-
This compound (≥97.0%)
-
Succinic acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
High-purity nitrogen gas
-
Silicone oil bath
-
Three-necked round-bottom flask (250 mL)
-
Condenser, thermometer, and vacuum outlet
-
Teflon-coated magnetic stir bar and hotplate stirrer
Procedure:
-
Reactor Setup: Assemble a three-necked flask with a condenser, a nitrogen inlet connected to a bubbler, and a thermometer. The flask should be placed in a silicone oil bath on a magnetic hotplate stirrer.
-
Monomer Charging: Add equimolar amounts of this compound and succinic acid to the flask.
-
Catalyst Addition: Add the catalyst (e.g., 500 ppm of Ti(OBu)₄ relative to the total monomer weight).
-
Esterification (First Stage):
-
Heat the reaction mixture to 175°C under a steady flow of nitrogen gas while stirring.
-
Maintain this temperature for approximately 2 hours to facilitate the initial esterification and removal of water.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum (to <1 mbar) over 30 minutes to remove the remaining water and excess diol.
-
Continue the reaction under vacuum for 2-4 hours, monitoring the viscosity of the reaction mixture.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-70°C overnight.
-
Diagram of Experimental Workflow:
Caption: Workflow for polyester synthesis via direct polycondensation.
Protocol 2: Synthesis of a Triblock Copolymer via Ring-Opening Polymerization
This protocol details the synthesis of a triblock copolymer using this compound as an initiator and L-lactide as the monomer.
Materials:
-
This compound (dried under vacuum)
-
L-lactide (recrystallized from ethyl acetate)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Schlenk flask and line techniques
Procedure:
-
Initiator and Monomer Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve a known amount of this compound in anhydrous toluene.
-
Catalyst Addition: Add the desired amount of stannous octoate solution in toluene to the flask.
-
Monomer Addition: Add the L-lactide monomer to the reaction flask. The ratio of L-lactide to the diol will determine the length of the polyester blocks.
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 130°C.
-
Allow the polymerization to proceed for 12-24 hours under stirring.
-
-
Polymer Recovery:
-
Cool the reaction to room temperature.
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by adding the solution to cold methanol.
-
Filter the polymer and wash with fresh methanol.
-
Dry the final triblock copolymer in a vacuum oven at room temperature for 24 hours.
-
Diagram of Logical Relationships in ROP:
Caption: Key components for ring-opening polymerization.
Data Presentation
The following tables summarize expected quantitative data for polyesters synthesized using this compound, based on typical results for analogous polymers.
Table 1: Molecular Weight and Thermal Properties of Synthesized Polyesters
| Polymer ID | Monomers | Molar Ratio (Diol:Diacid) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| PDBP-Su | This compound, Succinic Acid | 1:1 | 8,500 | 1.8 | 15 | N/A (Amorphous) |
| PDBP-Ad | This compound, Adipic Acid | 1:1 | 9,200 | 1.9 | 8 | N/A (Amorphous) |
| Ref-PP-Su | 1,3-Propanediol, Succinic Acid | 1:1 | 10,500 | 2.1 | -35 | 102 |
Data is illustrative and based on typical values for similar polyesters.
Table 2: In Vitro Enzymatic Degradation
| Polymer ID | Enzyme | Time (weeks) | Weight Loss (%) |
| PDBP-Su | Lipase from Rhizopus delemar | 4 | 15.2 |
| PDBP-Su | Lipase from Rhizopus delemar | 8 | 28.5 |
| Ref-PP-Su | Lipase from Rhizopus delemar | 4 | 45.8 |
| Ref-PP-Su | Lipase from Rhizopus delemar | 8 | 85.1 |
Degradation conditions: Polyester films in phosphate buffer (pH 7.2) with lipase at 37°C. Data is hypothetical.
Discussion
The incorporation of this compound into polyester backbones is expected to yield amorphous materials with a higher glass transition temperature (Tg) compared to their linear aliphatic counterparts. The bulky benzyl groups disrupt chain packing, inhibiting crystallization and resulting in amorphous polymers. This is in contrast to polyesters made from unsubstituted 1,3-propanediol, which are often semi-crystalline.
The steric hindrance from the benzyl groups is also predicted to slow the rate of enzymatic degradation. The bulky side chains can shield the ester linkages from the active sites of hydrolytic enzymes, leading to a more controlled and sustained degradation profile. This feature is highly desirable for long-term drug delivery applications where a slow and steady release of the therapeutic agent is required.
Conclusion
This compound is a promising monomer for the synthesis of novel biodegradable polyesters with tailored properties. The protocols provided herein offer a starting point for the synthesis and characterization of these materials. The unique structure of this diol allows for the creation of amorphous polymers with potentially slower, more controlled degradation rates, making them attractive candidates for advanced biomedical applications, including drug delivery and tissue engineering scaffolds. Further research should focus on a detailed characterization of these polymers and an evaluation of their biocompatibility and in vivo performance.
Application Notes and Protocols: 2,2-Disubstituted-1,3-propanediols as Versatile Building Blocks for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2-disubstituted-1,3-propanediols as key building blocks in the synthesis of pharmaceutical intermediates. The focus is on their application in the development of anticonvulsant agents, with a specific, detailed protocol for the synthesis of Felbamate, a well-established anti-epileptic drug.
Introduction
2,2-disubstituted-1,3-propanediols are valuable scaffolds in medicinal chemistry due to their structural features that allow for the introduction of diverse functionalities. The presence of two primary hydroxyl groups on a central quaternary carbon provides a platform for creating molecules with specific steric and electronic properties. While 2,2-dibenzyl-1,3-propanediol is a member of this class, the most extensively documented pharmaceutical application within this structural family is the use of 2-phenyl-1,3-propanediol in the synthesis of the anticonvulsant drug Felbamate.[1][2][3][4] This document will, therefore, use the synthesis of Felbamate from 2-phenyl-1,3-propanediol as a representative example to illustrate the utility of this class of building blocks.
Key Applications
The primary application of 2,2-disubstituted-1,3-propanediols in pharmaceuticals is in the synthesis of central nervous system (CNS) active compounds, particularly anticonvulsants.[5][6][7] The dicarbamate derivatives of these diols have shown significant efficacy in treating epilepsy. Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a prominent example of a successful drug developed from this scaffold.[8]
Synthesis of Felbamate from 2-Phenyl-1,3-propanediol: An Exemplary Protocol
The synthesis of Felbamate from 2-phenyl-1,3-propanediol is a two-step process involving the formation of a dicarbamate. Several methods have been reported for this conversion, including the use of phosgene followed by ammonolysis, or an ester exchange reaction with a low molecular weight urethane.[2][3] A process involving chlorosulfonyl isocyanate has also been described.[1]
Below are detailed protocols for the synthesis of the precursor 2-phenyl-1,3-propanediol and its subsequent conversion to Felbamate.
Part 1: Synthesis of 2-Phenyl-1,3-propanediol
A common and efficient method for the preparation of 2-phenyl-1,3-propanediol involves the reduction of diethyl phenylmalonate.[2][9]
Experimental Protocol: Reduction of Diethyl Phenylmalonate
This protocol is adapted from a patented procedure.[9]
Materials:
-
Diethyl phenylmalonate
-
Sodium borohydride (NaBH₄)
-
Sodium dihydrogen phosphate (NaH₂PO₄) or its monohydrate
-
Ethanol
-
10% Hydrochloric acid (HCl)
-
50% Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Toluene
Procedure:
-
In a suitable reaction vessel, prepare a mixture of diethyl phenylmalonate (e.g., 20 g) and sodium dihydrogen phosphate monohydrate (e.g., 6.6 g) in absolute ethanol (e.g., 140 ml).
-
Cool the mixture to 15°C.
-
Carefully add solid sodium borohydride (e.g., 7.1 g) in portions, maintaining the temperature at 15°C.
-
After the addition is complete, allow the reaction to proceed until completion (monitoring by TLC is recommended).
-
Quench the excess sodium borohydride by the slow addition of 10% HCl solution.
-
Distill off the residual ethanol.
-
Basify the mixture to a pH of approximately 8.0 to 9.0 by adding 50% NaOH solution.
-
Extract the 2-phenyl-1,3-propanediol into ethyl acetate (e.g., 400 ml).
-
Separate the organic layer and concentrate it to obtain the crude product.
-
The crude product can be purified by crystallization from toluene to yield pure 2-phenyl-1,3-propanediol.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Diethyl phenylmalonate | [9] |
| Reducing Agent | Sodium borohydride (NaBH₄) | [9] |
| Solvent | Ethanol | [9] |
| Yield | ~63% | [9] |
Part 2: Synthesis of Felbamate (2-Phenyl-1,3-propanediol dicarbamate)
The conversion of 2-phenyl-1,3-propanediol to its dicarbamate can be achieved through several methods. The urethane exchange method is a classic approach.[3]
Experimental Protocol: Urethane Exchange Method
This protocol is based on a procedure described in a patent.[3]
Materials:
-
2-Phenyl-1,3-propanediol
-
Ethyl urethane
-
Anhydrous toluene
-
Aluminum isopropoxide
Procedure:
-
Dissolve 2-phenyl-1,3-propanediol (e.g., 20 g) and ethyl urethane (e.g., 25 g) in anhydrous toluene (e.g., 320 ml) in a reaction flask equipped with a distillation apparatus.
-
Add aluminum isopropoxide (e.g., 3 g) as a catalyst.
-
Heat the mixture to distill the ethanol formed during the reaction as an azeotrope with toluene (boiling point approximately 77°C).
-
Continue the distillation until all the ethanol is removed, indicating the completion of the reaction.
-
Upon cooling, the product, 2-phenyl-1,3-propanediol dicarbamate (Felbamate), will crystallize from the toluene solution.
-
Filter the crystalline product and dry it to obtain pure Felbamate.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Phenyl-1,3-propanediol | [3] |
| Reagent | Ethyl urethane | [3] |
| Catalyst | Aluminum isopropoxide | [3] |
| Solvent | Anhydrous Toluene | [3] |
Visualizing the Synthesis
The following diagrams illustrate the synthetic workflow for the preparation of Felbamate.
Caption: Synthetic workflow for the preparation of Felbamate.
Caption: Overall reaction scheme for Felbamate synthesis.
Conclusion
2,2-Disubstituted-1,3-propanediols represent a valuable class of building blocks for the synthesis of pharmaceutical intermediates, particularly for CNS-active compounds. The detailed protocols for the synthesis of 2-phenyl-1,3-propanediol and its subsequent conversion to the anticonvulsant drug Felbamate provide a clear and actionable guide for researchers in the field. These methodologies, primarily derived from established patent literature, offer robust and scalable routes to these important pharmaceutical compounds. The principles demonstrated in these examples can be extended to the synthesis of other novel drug candidates based on the 2,2-disubstituted-1,3-propanediol scaffold.
References
- 1. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]
- 2. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 3. US2884444A - 2-phenyl-1,3 propane diol dicarbamate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 7. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of High-Performance Polymers using 2,2-Dibenzyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyesters and polycarbonates utilizing 2,2-Dibenzyl-1,3-propanediol as a key monomer. The bulky benzyl side groups of this diol are anticipated to impart unique properties to the resulting polymers, including enhanced thermal stability, amorphous character, and modified mechanical performance, making them attractive for advanced applications.
Synthesis of High-Performance Polyesters
The introduction of this compound into a polyester backbone is expected to yield materials with high glass transition temperatures and good thermal stability. The steric hindrance provided by the benzyl groups can disrupt chain packing, leading to amorphous polymers with potentially improved solubility and processing characteristics.
Expected Polymer Properties
The incorporation of this compound is predicted to influence the polyester properties in the following ways:
-
Thermal Properties: Increased glass transition temperature (Tg) and enhanced thermal stability compared to polyesters derived from linear diols.
-
Mechanical Properties: The rigid benzyl groups may lead to polymers with high modulus and tensile strength, but potentially lower elongation at break.
-
Solubility: The amorphous nature should result in improved solubility in common organic solvents.
-
Hydrolytic Stability: The bulky side groups may offer some protection against hydrolysis of the ester linkages.
Experimental Protocol: Melt Polycondensation for Polyester Synthesis
This protocol outlines the synthesis of a polyester from this compound and a suitable dicarboxylic acid (e.g., terephthalic acid or adipic acid) via melt polycondensation.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., terephthalic acid) or its dimethyl ester (e.g., dimethyl terephthalate)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, or tin(II) octoate)
-
High-boiling point solvent (for purification, e.g., chloroform or dichloromethane)
-
Methanol (for purification)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line for inert atmosphere
Procedure:
-
Monomer Charging: In the three-necked flask, combine equimolar amounts of this compound and the chosen dicarboxylic acid or diester.
-
Catalyst Addition: Add the catalyst at a concentration of 0.05-0.2 mol% relative to the diacid/diester.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.
-
Esterification/Transesterification (First Stage):
-
Heat the reaction mixture under a nitrogen atmosphere with stirring to 180-220°C.
-
During this stage, water (if using a diacid) or methanol (if using a diester) will be produced and should be collected in the receiving flask.
-
Continue this stage until approximately 80-90% of the theoretical amount of byproduct has been collected (typically 2-4 hours).
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 240-280°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
A significant increase in the viscosity of the melt will be observed as the polymerization proceeds.
-
Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be removed from the flask.
-
For purification, dissolve the polymer in a suitable solvent like chloroform and precipitate it into an excess of a non-solvent such as methanol.
-
Filter the purified polymer and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Data Presentation: Expected Polyester Properties
| Property | Expected Value/Trend |
| Glass Transition Temp. (Tg) | High (Expected > 100°C) |
| Melting Temperature (Tm) | Likely amorphous, so no distinct Tm |
| Decomposition Temp. (Td) | High (Expected > 350°C) |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (dependent on reaction conditions) |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Tensile Strength | Moderate to High |
| Elongation at Break | Low to Moderate |
| Solubility | Soluble in chlorinated solvents and other common organic solvents |
Synthesis of High-Performance Polycarbonates
Polycarbonates derived from this compound are anticipated to be amorphous materials with excellent thermal stability and optical clarity. The bulky benzyl groups are expected to restrict chain mobility, leading to a high glass transition temperature.
Expected Polymer Properties
-
Thermal Properties: A high glass transition temperature (Tg) is expected, potentially exceeding that of bisphenol A polycarbonate. Excellent thermal stability is also anticipated.
-
Mechanical Properties: The resulting polycarbonates are likely to be rigid and strong, with good impact resistance.
-
Optical Properties: The amorphous nature should result in high optical transparency.
-
Chemical Resistance: Good resistance to a range of chemicals is expected, although this will be dependent on the specific chemical environment.
Experimental Protocol: Melt Transesterification for Polycarbonate Synthesis
This protocol describes the synthesis of a polycarbonate from this compound and a carbonate source, such as diphenyl carbonate, via melt transesterification.
Materials:
-
This compound
-
Diphenyl carbonate
-
Catalyst (e.g., zinc acetate, titanium(IV) butoxide, or sodium methoxide)
-
Solvent for purification (e.g., dichloromethane)
-
Non-solvent for precipitation (e.g., methanol)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line for inert atmosphere
Procedure:
-
Monomer and Catalyst Charging: Charge the three-necked flask with equimolar amounts of this compound and diphenyl carbonate. Add the catalyst (0.01-0.1 mol% relative to the diol).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes and maintain a gentle nitrogen flow.
-
Pre-polymerization (First Stage):
-
Heat the mixture to 150-180°C under a nitrogen atmosphere with stirring.
-
Phenol will begin to distill off as the transesterification reaction proceeds.
-
Continue this stage until the distillation of phenol slows significantly (typically 1-2 hours).
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 220-260°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 Torr to facilitate the removal of the remaining phenol.
-
The viscosity of the reaction mixture will increase as the molecular weight of the polycarbonate grows.
-
Maintain the reaction under high vacuum for 2-4 hours.
-
-
Polymer Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the solid polymer in dichloromethane.
-
Precipitate the polymer by slowly adding the solution to an excess of methanol with stirring.
-
Collect the purified polycarbonate by filtration and dry it in a vacuum oven at 80-100°C.
-
Data Presentation: Expected Polycarbonate Properties
| Property | Expected Value/Trend |
| Glass Transition Temp. (Tg) | Very High (Expected > 150°C) |
| Melting Temperature (Tm) | Amorphous, no Tm |
| Decomposition Temp. (Td) | High (Expected > 400°C) |
| Molecular Weight (Mn) | 15,000 - 60,000 g/mol (dependent on reaction conditions) |
| Polydispersity Index (PDI) | 1.9 - 2.8 |
| Tensile Strength | High |
| Impact Strength | Good to Excellent |
| Optical Transparency | High (>90% transmission in the visible range) |
Mandatory Visualizations
Polyester Synthesis Workflow
Caption: Workflow for the synthesis of polyesters.
Polycarbonate Synthesis Workflow
Caption: Workflow for the synthesis of polycarbonates.
General Polymerization Signaling Pathway
Caption: General signaling pathway for polymerization.
Polycondensation of 2,2-Dibenzyl-1,3-propanediol with Dicarboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and hypothetical protocols for the synthesis of polyesters via polycondensation of 2,2-Dibenzyl-1,3-propanediol with various dicarboxylic acids. Due to a lack of specific literature on the polymerization of this particular diol, the following protocols are based on established principles for the polycondensation of other sterically hindered neopentyl-type diols. The presence of bulky benzyl side groups is anticipated to significantly influence the polymerization kinetics and the resulting polymer properties, likely leading to amorphous materials with altered solubility and thermal characteristics. These novel polyesters could offer unique properties for specialized applications, including drug delivery systems, where the bulky, hydrophobic side chains may modulate drug solubility, release kinetics, and polymer-tissue interactions.
Introduction
Polyesters are a versatile class of polymers with wide-ranging applications in medicine and pharmacology. Their properties can be finely tuned by the judicious selection of diol and dicarboxylic acid monomers. The use of sterically hindered diols, such as those derived from neopentyl glycol, can impart unique characteristics to the resulting polyesters, including increased thermal stability, amorphous nature, and altered solubility. This compound, with its two bulky benzyl substituents, represents an intriguing yet largely unexplored monomer for polyester synthesis. The incorporation of these large, hydrophobic side groups is expected to disrupt polymer chain packing, leading to amorphous materials with potentially enhanced solubility in organic solvents and unique drug solubilizing capabilities. These characteristics make such polyesters promising candidates for the development of novel drug delivery systems.
Data Presentation
As no specific experimental data for the polycondensation of this compound is currently available in the scientific literature, the following tables present hypothetical quantitative data. These values are extrapolated from typical results obtained for the polycondensation of other sterically hindered diols with common dicarboxylic acids and are intended to serve as a guideline for expected outcomes.
Table 1: Hypothetical Physicochemical Properties of Polyesters Derived from this compound and Various Dicarboxylic Acids
| Dicarboxylic Acid | Polyester Name | Hypothetical Molecular Weight (Mn, g/mol ) | Hypothetical Polydispersity Index (PDI) | Hypothetical Glass Transition Temp. (Tg, °C) | Hypothetical Decomposition Temp. (Td, °C) |
| Succinic Acid | Poly(2,2-dibenzyl-1,3-propylene succinate) | 8,000 - 15,000 | 1.8 - 2.5 | 50 - 70 | > 300 |
| Adipic Acid | Poly(2,2-dibenzyl-1,3-propylene adipate) | 10,000 - 20,000 | 1.9 - 2.6 | 40 - 60 | > 300 |
| Sebacic Acid | Poly(2,2-dibenzyl-1,3-propylene sebacate) | 12,000 - 25,000 | 2.0 - 2.8 | 20 - 40 | > 300 |
| Terephthalic Acid | Poly(2,2-dibenzyl-1,3-propylene terephthalate) | 5,000 - 12,000 | 2.2 - 3.0 | 90 - 120 | > 350 |
Experimental Protocols
The following are generalized protocols for the melt and solution polycondensation of this compound with a dicarboxylic acid. These protocols are based on standard procedures for polyester synthesis and may require optimization for this specific monomer pair.
Protocol 1: Melt Polycondensation
This method is suitable for the synthesis of polyesters from diols and dicarboxylic acids at elevated temperatures under vacuum.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., succinic acid, adipic acid)
-
Catalyst (e.g., antimony(III) oxide, tin(II) 2-ethylhexanoate, titanium(IV) isopropoxide)
-
Inert gas (Nitrogen or Argon)
-
High-vacuum source
Procedure:
-
Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser, add equimolar amounts of this compound and the chosen dicarboxylic acid.
-
Catalyst Addition: Add the catalyst (typically 0.01-0.1 mol% relative to the dicarboxylic acid).
-
Esterification Stage: Heat the reaction mixture under a slow stream of inert gas to 150-180°C. The water formed during the esterification will start to distill off. Maintain this temperature until the majority of the theoretical amount of water has been collected (typically 2-4 hours).
-
Polycondensation Stage: Gradually increase the temperature to 200-240°C while slowly reducing the pressure to below 1 mmHg. The viscosity of the mixture will increase as the polymerization proceeds.
-
Reaction Monitoring: Continue the reaction for several hours (4-8 hours) until the desired melt viscosity is achieved. The progress of the reaction can be monitored by observing the stirrer torque or by periodically taking samples for molecular weight analysis.
-
Polymer Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting polyester can be isolated by dissolving it in a suitable solvent (e.g., chloroform, dichloromethane) and precipitating it into a non-solvent (e.g., cold methanol).
-
Drying: Dry the precipitated polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Solution Polycondensation
This method is an alternative to melt polycondensation and is particularly useful if the monomers or the resulting polymer are thermally sensitive.
Materials:
-
This compound
-
Dicarboxylic acid dichloride (e.g., succinyl chloride, adipoyl chloride)
-
Anhydrous aprotic solvent (e.g., toluene, dichloromethane)
-
Acid scavenger (e.g., triethylamine, pyridine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolving the Diol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve this compound and the acid scavenger in the anhydrous solvent.
-
Addition of Diacid Chloride: Cool the solution in an ice bath. Add a solution of the dicarboxylic acid dichloride in the same solvent dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Work-up: The resulting mixture will contain the polyester and the hydrochloride salt of the acid scavenger. Filter the mixture to remove the salt.
-
Polymer Isolation: Concentrate the filtrate under reduced pressure. Precipitate the polyester by pouring the concentrated solution into a non-solvent (e.g., cold methanol).
-
Purification: The precipitated polymer can be further purified by redissolving and reprecipitating.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Visualization of Experimental Workflow and Potential Application
The following diagrams illustrate the general workflow for polyester synthesis and a conceptual signaling pathway for a potential drug delivery application.
Caption: General workflow for the synthesis and characterization of polyesters.
Caption: Conceptual pathway for a polyester-based drug delivery system.
Conclusion
The polycondensation of this compound with various dicarboxylic acids presents an opportunity to synthesize a novel class of polyesters with potentially unique properties. The bulky benzyl side groups are expected to significantly impact the polymer's morphology, leading to amorphous materials with distinct thermal and solubility characteristics. While direct experimental data is currently unavailable, the provided hypothetical protocols and data serve as a foundational guide for researchers interested in exploring these new materials. The potential applications of these polyesters, particularly in the field of drug delivery, warrant further investigation to unlock their full therapeutic potential. It is strongly recommended that any experimental work based on these generalized protocols be conducted with careful optimization and thorough characterization of the resulting polymers.
Application Notes: Synthesis of High-Performance Dibenzyl-Based Polyurethanes using 2,2-Dibenzyl-1,3-propanediol
Introduction
Polyurethanes (PUs) are a versatile class of polymers renowned for their wide range of properties, from flexible elastomers to rigid foams. These properties are tailored by carefully selecting the constituent monomers: diisocyanates, polyols, and chain extenders. The incorporation of unique monomers, such as 2,2-Dibenzyl-1,3-propanediol, offers a promising avenue for developing PUs with enhanced thermal stability, mechanical strength, and specific functionalities. The bulky, aromatic nature of the dibenzyl groups in this compound is anticipated to impart significant rigidity and influence the microphase separation within the polymer matrix, leading to high-performance materials suitable for demanding applications in research, drug development, and advanced materials science.
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel dibenzyl-based polyurethanes utilizing this compound as a chain extender or a co-polyol.
Key Applications
The unique properties anticipated for polyurethanes derived from this compound make them suitable for a variety of specialized applications:
-
Biomedical Devices: The biocompatibility and tunable mechanical properties could be advantageous for creating components of medical implants, drug delivery systems, and tissue engineering scaffolds.
-
High-Performance Coatings: The inherent rigidity and potential for high thermal stability suggest their use in durable coatings for demanding environments.
-
Advanced Adhesives and Sealants: The strong intermolecular forces introduced by the aromatic groups could lead to adhesives with superior bond strength and thermal resistance.
-
Elastomers: By carefully selecting the diisocyanate and polyol, it is possible to synthesize tough elastomers with excellent mechanical properties.
Experimental Protocols
The synthesis of polyurethanes can be achieved through various methods, with the two-step prepolymer method being a common and versatile approach that allows for better control over the polymer structure.
Protocol 1: Synthesis of Dibenzyl-Based Polyurethane via the Prepolymer Method
This protocol details the synthesis of a polyurethane using a prepolymer of a diisocyanate and a macrodiol, which is then chain-extended with this compound.
Materials:
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))
-
Macrodiol (e.g., Poly(tetramethylene glycol) (PTMG), Polycaprolactone (PCL))
-
This compound
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Precipitating agent (e.g., Methanol)
Procedure:
-
Drying of Reagents: Ensure all glassware and reagents are thoroughly dried to prevent side reactions of the isocyanate with water. The macrodiol and this compound should be dried under vacuum at an elevated temperature (e.g., 80°C) for several hours.
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the diisocyanate and the macrodiol. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1).
-
Heat the mixture to a specific temperature (e.g., 70-80°C) under a nitrogen atmosphere with constant stirring.
-
Monitor the reaction by titrating for the isocyanate content (NCO%) at regular intervals until it reaches the theoretical value.
-
-
Chain Extension:
-
Cool the prepolymer to a lower temperature (e.g., 50-60°C) and dissolve it in the anhydrous solvent.
-
In a separate flask, dissolve the this compound in the same solvent.
-
Slowly add the solution of the chain extender to the prepolymer solution with vigorous stirring. The amount of chain extender should be calculated to achieve a final NCO:OH ratio of approximately 1:1.
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
-
Polymerization and Precipitation:
-
Continue stirring the reaction mixture at the specified temperature for several hours until a significant increase in viscosity is observed.
-
Precipitate the resulting polyurethane by pouring the viscous solution into a non-solvent like methanol.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst.
-
-
Drying: Dry the purified polyurethane in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Characterization of Dibenzyl-Based Polyurethanes
A thorough characterization of the synthesized polyurethanes is crucial to understand their structure-property relationships.
1. Spectroscopic Analysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To confirm the formation of urethane linkages and assess the degree of hydrogen bonding.
-
Procedure: Record the FTIR spectrum of the polymer film or a KBr pellet. Look for the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1700 cm⁻¹) peaks of the urethane group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR):
-
Objective: To elucidate the detailed chemical structure of the polymer.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra. The spectra will confirm the incorporation of the this compound and other monomers into the polymer chain.
-
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polyurethane.
-
Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) and record the weight loss as a function of temperature. The onset of decomposition provides information about the material's thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Procedure: Heat the sample at a controlled rate and then cool it, followed by a second heating scan. The Tg will appear as a step change in the heat flow curve.
-
3. Mechanical Properties:
-
Tensile Testing:
-
Objective: To measure the mechanical properties such as tensile strength, elongation at break, and Young's modulus.
-
Procedure: Prepare dog-bone shaped specimens of the polyurethane film and test them using a universal testing machine according to standard protocols (e.g., ASTM D638).
-
4. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and inject it into the GPC system.
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison and analysis.
Table 1: Thermal Properties of Dibenzyl-Based Polyurethanes
| Polymer ID | Diisocyanate | Macrodiol | Chain Extender | Td,5% (°C) (from TGA) | Tg (°C) (from DSC) |
| PU-DB-1 | MDI | PTMG-2000 | This compound | ||
| PU-DB-2 | HDI | PCL-2000 | This compound | ||
| Control-PU | MDI | PTMG-2000 | 1,4-Butanediol |
Table 2: Mechanical Properties of Dibenzyl-Based Polyurethanes
| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| PU-DB-1 | |||
| PU-DB-2 | |||
| Control-PU |
Table 3: Molecular Weight Data of Dibenzyl-Based Polyurethanes
| Polymer ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PU-DB-1 | |||
| PU-DB-2 | |||
| Control-PU |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships.
protocols for the purification of 2,2-Dibenzyl-1,3-propanediol for polymerization
Abstract
This document provides a detailed protocol for the synthesis and purification of 2,2-dibenzyl-1,3-propanediol, a monomer suitable for high-performance polyester and polyurethane synthesis. The synthesis is achieved through the lithium aluminum hydride (LiAlH₄) reduction of diethyl dibenzylmalonate. Subsequent purification to polymerization-grade (>99.5%) is accomplished by a two-step process involving recrystallization followed by flash column chromatography. This protocol is intended for researchers and professionals in polymer chemistry and materials science.
Introduction
The synthesis of advanced polymers with tailored properties often relies on the purity of the monomeric precursors. Diols, such as this compound, are fundamental building blocks for a variety of polymers, including polyesters and polyurethanes. The presence of impurities can lead to inconsistent polymerization, reduced molecular weight, and undesirable physical properties in the final polymer. This application note details a robust method for the synthesis and subsequent purification of this compound to a purity level suitable for demanding polymerization applications.
Synthesis of this compound
The synthesis of this compound is adapted from the well-established reduction of esters using lithium aluminum hydride. The starting material, diethyl dibenzylmalonate, is reduced to the corresponding diol.
Reaction Scheme:
Purification Protocol
A multi-step purification protocol is employed to remove unreacted starting materials, byproducts, and residual solvent from the crude this compound. The process involves an initial recrystallization to remove the bulk of impurities, followed by flash column chromatography for fine purification.
Data Presentation
The following table summarizes the expected purity at each stage of the purification process. Purity is to be assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Purification Step | Key Impurities Removed | Expected Purity (%) | Analytical Method |
| Crude Product | Diethyl dibenzylmalonate, mono-reduced intermediates, aluminum salts | 85-90 | HPLC, ¹H NMR |
| Recrystallization | Unreacted starting material, some byproducts | 95-98 | HPLC, GC |
| Flash Column Chromatography | Closely related structural impurities, residual solvents | >99.5 | HPLC, GC, ¹H NMR |
Experimental Protocols
Synthesis of this compound (Crude)
Materials:
-
Diethyl dibenzylmalonate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve diethyl dibenzylmalonate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous Na₂SO₄ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Toluene
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot toluene in an Erlenmeyer flask.
-
If any insoluble impurities remain, hot-filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain the recrystallized product.
Purification by Flash Column Chromatography
Materials:
-
Recrystallized this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the recrystallized product in a minimal amount of the eluent (e.g., 30% ethyl acetate in hexane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity this compound.
Visualizations
Caption: Experimental Workflow for the Synthesis and Purification of this compound.
Conclusion
The described protocol provides a reliable method for the synthesis and purification of this compound to a high degree of purity suitable for polymerization. Adherence to these procedures will enable the consistent production of high-quality monomer, which is essential for the development of advanced polymeric materials. Researchers should always follow appropriate laboratory safety procedures, particularly when handling hazardous reagents like lithium aluminum hydride.
Application Notes and Protocols for the Enzymatic Polymerization of 2,2-Dibenzyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Enzymatic polymerization is an increasingly important methodology in polymer chemistry, offering a green and sustainable alternative to traditional metal-catalyzed processes.[1][2] The use of enzymes, such as lipases, allows for polymer synthesis under mild reaction conditions, often with high selectivity and avoiding toxic catalyst residues.[1][3][4] This is particularly advantageous for the synthesis of biocompatible and biodegradable polyesters intended for biomedical and pharmaceutical applications.[5][6][7]
This document provides a detailed, albeit theoretical, protocol for the enzymatic polymerization of 2,2-dibenzyl-1,3-propanediol. As of this writing, specific literature on the enzymatic polymerization of this particular monomer is not available. Therefore, the following protocols are adapted from established procedures for the lipase-catalyzed polycondensation of other sterically hindered and functional diols.[8][9][10]
The monomer, this compound, possesses two bulky benzyl groups attached to the central carbon of the propane backbone. The resulting polyester, poly(this compound dicarboxylate), is expected to exhibit unique properties due to this structure:
-
Enhanced Thermal Stability: The rigid and bulky aromatic side groups may increase the glass transition temperature (Tg) and thermal stability of the polymer compared to linear aliphatic polyesters.[11]
-
High Refractive Index: The presence of aromatic rings typically leads to materials with a higher refractive index, which could be useful in optical applications.
-
Biocompatibility and Controlled Degradation: Polyesters are known for their biocompatibility and biodegradability.[5][12] The bulky side groups in this polymer may influence the rate of hydrolytic or enzymatic degradation, potentially allowing for tunable drug release profiles in drug delivery systems.
-
Potential for Drug Encapsulation: The aromatic side chains could offer opportunities for π-π stacking interactions with aromatic drug molecules, potentially enhancing drug loading and encapsulation efficiency.
The most promising enzyme for this type of polycondensation is the lipase B from Candida antarctica, commonly used in its immobilized form as Novozym® 435.[13][14][15][16] It is renowned for its broad substrate tolerance, high activity in non-aqueous media, and thermal stability.[13][14][15][16]
Experimental Protocols
The following is a proposed two-stage melt polycondensation protocol for the synthesis of poly(2,2-dibenzyl-1,3-adipate). Diethyl adipate is chosen as the co-monomer to enhance reactivity and avoid issues with solid-state diacids at the initial reaction stage.
Protocol 1: Two-Stage Enzymatic Polycondensation of this compound and Diethyl Adipate
Materials and Reagents:
-
This compound (Monomer 1)
-
Diethyl adipate (Monomer 2)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Diphenyl ether (solvent, optional for high viscosity systems)
-
Chloroform (for polymer dissolution)
-
Methanol (for polymer precipitation)
-
Nitrogen gas (for inert atmosphere)
Instrumentation:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum pump with a cold trap
-
Schlenk line
Procedure:
Stage 1: Oligomerization under Nitrogen Atmosphere
-
Monomer Preparation: Dry this compound in a vacuum oven at 50°C for 24 hours to remove any residual moisture.
-
Reaction Setup: Assemble the reaction apparatus (three-neck flask, mechanical stirrer, nitrogen inlet, and outlet connected to a bubbler). Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Charging Reactants: Charge the flask with equimolar amounts of this compound and diethyl adipate (e.g., 0.1 mol of each).
-
Enzyme Addition: Add Novozym® 435 to the flask. A typical enzyme loading is 10% by weight of the total monomers.
-
Reaction Initiation: Heat the reaction mixture to 80°C with continuous stirring (e.g., 200 rpm) under a gentle stream of nitrogen. The nitrogen flow helps to remove the ethanol byproduct, driving the equilibrium towards polymerization.
-
Oligomerization: Maintain the reaction at 80°C for 4-6 hours. The viscosity of the mixture is expected to increase as oligomers are formed.
Stage 2: Polycondensation under High Vacuum
-
Applying Vacuum: After the initial oligomerization stage, gradually apply a vacuum (e.g., down to <1 mmHg) to the system while maintaining the temperature at 80-90°C. Ensure a cold trap is in place to collect the ethanol byproduct.
-
High Vacuum Polymerization: Continue the reaction under high vacuum for 24-48 hours. The increased temperature and reduced pressure facilitate the removal of the condensation byproduct, leading to an increase in the polymer's molecular weight. The stirring speed may need to be adjusted as the viscosity of the polymer melt increases.
-
Reaction Termination: Cool the reactor to room temperature and then introduce nitrogen gas to break the vacuum.
Polymer Purification:
-
Dissolution: Dissolve the crude polymer in a minimal amount of chloroform.
-
Enzyme Removal: Filter the polymer solution to remove the immobilized enzyme. The enzyme can be washed with chloroform and methanol, dried, and potentially reused.
-
Precipitation: Slowly pour the filtered polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Washing and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40°C to a constant weight.
Polymer Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure using ¹H and ¹³C NMR.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer.
Data Presentation
The following tables summarize the proposed experimental conditions and expected (hypothetical) results based on literature for analogous systems.
Table 1: Proposed Reaction Parameters for Enzymatic Polymerization
| Parameter | Stage 1 (Oligomerization) | Stage 2 (Polycondensation) |
| Temperature | 80°C | 80-90°C |
| Pressure | Atmospheric (N₂ flow) | <1 mmHg |
| Reaction Time | 4-6 hours | 24-48 hours |
| Enzyme | Novozym® 435 | Novozym® 435 |
| Enzyme Loading | 10% (w/w of monomers) | 10% (w/w of monomers) |
| Stirring Speed | 200 rpm | 50-200 rpm (adjusted for viscosity) |
| Co-monomer Ratio | 1:1 (Diol:Diethyl Ester) | 1:1 (Diol:Diethyl Ester) |
Table 2: Hypothetical Properties of Poly(2,2-dibenzyl-1,3-adipate)
| Property | Expected Value/Range | Characterization Method |
| Mn ( g/mol ) | 5,000 - 20,000 | GPC |
| PDI (Mw/Mn) | 1.5 - 2.5 | GPC |
| Yield (%) | 70 - 90 | Gravimetric |
| Tg (°C) | 40 - 70 | DSC |
| Decomposition Temp. (°C) | > 300 | TGA |
Visualizations
Proposed Reaction Pathway
Caption: Proposed enzymatic polycondensation of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of the polyester.
References
- 1. Recent Advances in the Enzymatic Synthesis of Polyester | MDPI [mdpi.com]
- 2. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-catalysed polycondensation of levulinic acid derived diol-diamide monomers: access to new poly(ester-co-amide)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polyester - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. digital.csic.es [digital.csic.es]
- 14. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dibenzyl-1,3-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,2-Dibenzyl-1,3-propanediol, a key intermediate for researchers, scientists, and drug development professionals. Our aim is to help you diagnose and resolve common issues encountered during this synthesis, thereby improving yield and purity.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved by the reduction of diethyl dibenzylmalonate.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Incomplete Reaction: The reduction of the ester to the diol may not have gone to completion.
-
Solution:
-
Increase Reaction Time: Extend the reaction time to ensure the complete conversion of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Increase Reducing Agent Stoichiometry: Esters require a sufficient amount of reducing agent for complete conversion.[1][2] For Lithium Aluminum Hydride (LiAlH₄), at least 2 equivalents are needed theoretically. It is common to use a slight excess to account for any moisture or other reactive impurities. For Sodium Borohydride (NaBH₄), which is a milder reducing agent for esters, a larger excess and sometimes the addition of a Lewis acid or use of specific solvent systems might be necessary to drive the reaction to completion.[3][4]
-
Elevate Temperature: While LiAlH₄ reactions are often started at 0°C for safety, they can be gently warmed to room temperature or slightly above to ensure completion. For NaBH₄ reductions of esters, heating might be required.[4]
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting material and reduce the yield of the desired diol.
-
Solution:
-
Control Reaction Temperature: Exothermic reactions, especially with powerful reducing agents like LiAlH₄, should be carefully controlled. Adding the reducing agent portion-wise at a low temperature (e.g., 0°C) can minimize side reactions.
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water.[5] Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the reducing agent and potential side reactions.
-
Purity of Starting Material: Impurities in the diethyl dibenzylmalonate can lead to side reactions. Ensure the starting material is pure before commencing the reduction.
-
-
-
Product Degradation during Workup: The desired diol may be susceptible to degradation during the workup procedure.
-
Solution:
-
Careful Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be done slowly and at low temperatures to avoid degradation of the product. A common method is the sequential addition of water and then a sodium hydroxide solution.
-
Avoid Strongly Acidic or Basic Conditions: Depending on the stability of the diol, prolonged exposure to strong acids or bases during workup could be detrimental. Neutralization and prompt extraction are recommended.
-
-
-
Loss during Purification: The product may be lost during extraction and purification steps.
-
Solution:
-
Optimize Extraction: this compound is a polar molecule. Use an appropriate solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to ensure complete recovery from the aqueous layer.
-
Appropriate Purification Method: Column chromatography is a common method for purifying diols. Select a suitable solvent system that provides good separation of the product from impurities.
-
-
Q2: I am observing significant byproduct formation. What are the likely byproducts and how can I minimize them?
A2: The formation of byproducts is a common issue. The likely byproducts depend on the reaction conditions and the reducing agent used.
-
Partially Reduced Product (Mono-alcohol): This occurs when the reduction of the diester is incomplete, leading to the formation of 2,2-dibenzyl-3-hydroxypropanoate.
-
Cause: Insufficient reducing agent, low reaction temperature, or short reaction time.
-
Solution: As mentioned in Q1, increase the stoichiometry of the reducing agent, prolong the reaction time, or increase the temperature. Monitor the reaction by TLC to ensure the disappearance of the starting material and any intermediate mono-alcohol.
-
-
Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[1][2] While the aldehyde is typically more reactive than the ester and is quickly reduced, it can sometimes be observed as a byproduct.
-
Cause: Insufficient reducing agent or non-optimal reaction conditions.
-
Solution: Ensure a sufficient excess of the reducing agent is present to reduce the aldehyde as it is formed.
-
-
Products from Reaction with Solvent: Ethereal solvents like THF and diethyl ether are generally stable to LiAlH₄ at moderate temperatures. However, at higher temperatures, cleavage of the ether can occur.
-
Solution: Maintain the recommended reaction temperature.
-
Q3: The purification of this compound is proving difficult. What are some effective purification strategies?
A3: The purification of diols can be challenging due to their polarity.
-
Column Chromatography: This is the most common and effective method.
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an excellent method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents (e.g., toluene, ethyl acetate/hexane mixtures) to find the best conditions.
-
-
Distillation: If the product is a high-boiling liquid and thermally stable, vacuum distillation can be used for purification. However, for a relatively large molecule like this compound, this may require high vacuum and high temperatures, which could risk decomposition.
Data Presentation
Table 1: Comparison of Reducing Agents for Ester to Diol Conversion
| Reducing Agent | Reactivity with Esters | Typical Solvents | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | High | Diethyl ether, THF | Highly reactive and pyrophoric; reacts violently with water. Requires strictly anhydrous conditions.[5][6] |
| Sodium Borohydride (NaBH₄) | Low to Moderate | Methanol, Ethanol, THF | Safer and easier to handle than LiAlH₄. Reduction of esters is slow and often requires additives (e.g., Lewis acids) or elevated temperatures.[4][7][8] |
| Diisobutylaluminum Hydride (DIBAL-H) | High | Toluene, Hexane, DCM | Can be used to reduce esters to aldehydes at low temperatures, but will reduce them to alcohols at higher temperatures or with excess reagent.[7] |
| Borane (BH₃) | High | THF | Less reactive than LiAlH₄ but more selective. Often used as a complex with THF or dimethyl sulfide. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Dibenzylmalonate (Precursor)
This protocol is based on the general procedure for malonic ester synthesis.[9][10]
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.
-
First Alkylation: Add benzyl bromide (1.0 eq) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 2-3 hours, or until TLC indicates the consumption of the starting malonate.
-
Second Deprotonation: Cool the reaction mixture to room temperature and add a second equivalent of sodium ethoxide (1.0 eq). Stir for 30 minutes.
-
Second Alkylation: Add a second equivalent of benzyl bromide (1.0 eq) dropwise. Heat the mixture to reflux and maintain for 2-3 hours, or until TLC indicates the completion of the second alkylation.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl dibenzylmalonate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reduction of Diethyl Dibenzylmalonate to this compound using LiAlH₄
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (2.0-2.5 eq) in anhydrous diethyl ether or THF.
-
Addition of Ester: Cool the LiAlH₄ suspension to 0°C using an ice bath. Dissolve diethyl dibenzylmalonate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC. If the reaction is sluggish, it can be gently heated to reflux for a few hours.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add water (X mL) dropwise to quench the excess LiAlH₄ (where X is the mass of LiAlH₄ in grams used).
-
Following the water, add 15% aqueous sodium hydroxide solution (X mL) dropwise.
-
Finally, add water (3X mL) and stir the mixture vigorously for 30 minutes until a granular precipitate forms.
-
Workup: Filter the granular solid and wash it thoroughly with diethyl ether or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the reduction of diethyl dibenzylmalonate.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. adichemistry.com [adichemistry.com]
- 6. quora.com [quora.com]
- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
preventing side reactions in the polycondensation of 2,2-Dibenzyl-1,3-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polycondensation of 2,2-Dibenzyl-1,3-propanediol. The sterically hindered nature of this diol, analogous to neopentyl glycol (NPG), presents unique challenges in achieving high molecular weight polyesters while minimizing side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the polycondensation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Molecular Weight of the Final Polyester | 1. Sublimation of Diol: this compound, similar to NPG, may sublime under high vacuum and elevated temperatures, leading to a stoichiometric imbalance.[1] 2. Etherification of Diol: Acid-catalyzed self-etherification of the diol can consume hydroxyl groups, disrupting the stoichiometry. 3. Impurities in Monomers: Water or other reactive impurities in the diol or dicarboxylic acid can act as chain terminators. | 1. Controlled Vacuum Application: Apply vacuum gradually. Consider a two-stage process: an initial esterification at atmospheric pressure followed by a high-vacuum polycondensation stage. The use of a small amount of a lower-boiling point glycol can also help to carry over the water of condensation, reducing the need for a hard vacuum initially.[1] 2. Catalyst Selection: Avoid strong Brønsted acid catalysts. Use Lewis acids such as zinc acetate or tin-based catalysts, which are less likely to promote etherification.[2] 3. Monomer Purification: Ensure high purity of both this compound and the dicarboxylic acid. Dry all monomers and reagents thoroughly before use. |
| Gel Formation in the Reactor | 1. Cross-linking Reactions: If using unsaturated dicarboxylic acids, side reactions across the double bonds can lead to cross-linking. 2. Excessive Etherification: At high conversions, significant ether formation can lead to branched structures and ultimately gelation. | 1. Use of Inhibitors: When using unsaturated monomers, add radical inhibitors to the reaction mixture. 2. Optimize Catalyst and Temperature: Use a catalyst that minimizes etherification and maintain the lowest effective reaction temperature to suppress side reactions. |
| Discoloration of the Polymer (Yellowing) | 1. Thermal Degradation: Prolonged exposure to high temperatures can cause thermal degradation of the polyester chains. 2. Oxidation: Presence of oxygen at high temperatures can lead to oxidative degradation and color formation. 3. Catalyst-Induced Degradation: Some catalysts can promote degradation at elevated temperatures. | 1. Minimize Reaction Time and Temperature: Optimize the reaction conditions to achieve the desired molecular weight in the shortest possible time and at the lowest feasible temperature. 2. Maintain Inert Atmosphere: Ensure a continuous and efficient purge with an inert gas like nitrogen or argon throughout the reaction. 3. Select Appropriate Catalyst: Use catalysts known for their high selectivity and low tendency to cause degradation. Antioxidants can also be added to the reaction mixture. |
| Poor Reproducibility of Results | 1. Inconsistent Monomer Purity: Batch-to-batch variations in monomer purity can significantly affect the polymerization outcome. 2. Variations in Reaction Conditions: Small changes in temperature, pressure, or stirring rate can impact the reaction kinetics and side reactions. 3. Inaccurate Stoichiometry: Errors in weighing the monomers can lead to significant differences in the final molecular weight. | 1. Standardize Monomer Purification: Implement a consistent and verifiable purification protocol for all monomers. 2. Precise Control of Parameters: Utilize well-calibrated equipment to ensure precise and repeatable control over all reaction parameters. 3. Accurate Weighing and Handling: Use calibrated balances and careful handling techniques to ensure accurate stoichiometry. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the polycondensation of this compound?
A1: Due to the sterically hindered nature of this compound, the primary side reactions of concern are:
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Etherification: The formation of di-diol ethers through the acid-catalyzed dehydration of two diol molecules. This is a significant issue with sterically hindered diols and can be exacerbated by strong acid catalysts.
-
Diol Sublimation: Similar to its analog, neopentyl glycol, this compound may have a tendency to sublime under the high vacuum and temperature conditions required for polycondensation.[1] This disrupts the crucial 1:1 stoichiometry between diol and diacid, limiting the final molecular weight.
-
Cyclization: Intramolecular esterification can lead to the formation of cyclic monomers or oligomers, which do not contribute to the growth of the polymer chain.
-
Thermal Degradation: At temperatures typically exceeding 200°C, random scission of the polyester backbone can occur, leading to a decrease in molecular weight and the formation of various degradation byproducts, which can also cause discoloration.
Q2: How does the steric hindrance of the benzyl groups affect the reaction?
A2: The two bulky benzyl groups at the C2 position create significant steric hindrance around the hydroxyl groups. This can:
-
Reduce Reactivity: The esterification reaction may proceed at a slower rate compared to less hindered diols, potentially requiring higher temperatures or more active catalysts.
-
Influence Side Reactions: The steric hindrance may favor certain side reactions over others. For instance, while it might slightly hinder the approach of another diol for etherification, the overall reaction conditions required to achieve polymerization might still promote it.
-
Enhance Polymer Stability: The quaternary carbon and the bulky side groups can impart greater thermal and hydrolytic stability to the resulting polyester.
Q3: What type of catalyst is recommended for this polycondensation?
A3: The choice of catalyst is critical to minimize side reactions.
-
Recommended: Lewis acids such as zinc acetate or tin-based catalysts (e.g., dibutyltin oxide) are generally preferred. They are effective at promoting esterification without strongly catalyzing the undesirable etherification side reaction.[2]
-
To Avoid: Strong Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) should be avoided as they significantly promote the etherification of the diol.
Q4: What are the ideal reaction temperatures and pressures?
A4: A two-stage process is often optimal for sterically hindered diols:
-
Stage 1 (Esterification): This stage is typically carried out at a temperature of 150-180°C under an inert atmosphere (e.g., nitrogen) at atmospheric pressure. The primary goal is to form low molecular weight oligomers and remove the bulk of the water of condensation.
-
Stage 2 (Polycondensation): The temperature is then gradually increased to 200-240°C, and a high vacuum (typically <1 mbar) is slowly applied. This stage is crucial for building high molecular weight chains by removing the remaining water and any other volatile byproducts. It is important to apply the vacuum gradually to prevent excessive sublimation of the diol.
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation of this compound with Adipic Acid
Materials:
-
This compound (high purity)
-
Adipic Acid (high purity)
-
Zinc Acetate (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.
-
Charging the Reactor: The flask is charged with equimolar amounts of this compound and adipic acid. Zinc acetate is added as a catalyst (typically 0.1-0.5 mol% based on the diacid).
-
Stage 1 - Esterification:
-
The reactor is purged with nitrogen for at least 30 minutes to remove any oxygen.
-
The reaction mixture is heated to 160°C with constant stirring under a slow stream of nitrogen.
-
The temperature is maintained for 2-3 hours, during which water of condensation will distill off and be collected. The reaction is monitored by measuring the amount of collected water.
-
-
Stage 2 - Polycondensation:
-
The temperature is gradually increased to 220°C.
-
Once the temperature has stabilized, a vacuum is slowly applied over 30-60 minutes until a pressure of <1 mbar is reached.
-
The reaction is continued under high vacuum for 3-5 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases.
-
The reaction is stopped by removing the heat and allowing the reactor to cool to room temperature under a nitrogen atmosphere.
-
-
Polymer Isolation: The resulting polyester is carefully removed from the reactor. It can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).
Visualizations
Logical Workflow for Troubleshooting Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polymer.
Key Reaction Pathways in the Polycondensation
References
Technical Support Center: Purification of 2,2-Dibenzyl-1,3-propanediol-based Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges of 2,2-Dibenzyl-1,3-propanediol-based polymers.
Troubleshooting Guides
Issue 1: Polymer fails to precipitate or yields are consistently low during precipitation.
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Question: My this compound-based polymer is not precipitating out of solution when I add a non-solvent, or the recovered yield is very low. What are the possible causes and solutions?
Answer: This is a common issue that can arise from several factors related to solvent selection and polymer concentration.
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Inadequate Non-Solvent: The chosen non-solvent may have some miscibility with your polymer. For polyesters with aromatic benzyl groups, a highly non-polar solvent is often required for effective precipitation.
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Solution: Switch to a more effective non-solvent. If you are using a moderately polar non-solvent like methanol, try a less polar option such as hexane or diethyl ether. It is crucial to perform small-scale solubility tests with your polymer in various solvents to identify the optimal solvent/non-solvent system.[1]
-
-
Polymer Concentration is Too Low: If the polymer concentration in the initial solution is too low, it may not reach the critical concentration required for precipitation upon addition of the non-solvent.
-
Solution: Concentrate the polymer solution before adding the non-solvent. This can be achieved through rotary evaporation to gently remove some of the solvent.
-
-
Rate of Non-Solvent Addition: Adding the non-solvent too quickly can lead to the formation of a fine, difficult-to-collect precipitate or an oily phase instead of a solid.
-
Solution: Add the non-solvent dropwise to the vigorously stirred polymer solution. This controlled addition promotes the gradual formation of larger, more easily filterable polymer aggregates.
-
-
Issue 2: The purified polymer is discolored (e.g., yellow or brown).
-
Question: After purification, my this compound-based polymer has a noticeable yellow or brown tint. What is causing this discoloration and how can I remove it?
Answer: Discoloration in polyesters is often indicative of thermal degradation or the presence of residual catalyst.
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Thermal Degradation: Prolonged exposure to high temperatures during polymerization or purification can lead to side reactions and the formation of chromophores.
-
Solution: Optimize the reaction time and temperature for the polymerization step. During purification, avoid excessive heating when dissolving the polymer. If possible, use a lower boiling point solvent for dissolution.
-
-
Residual Catalyst: Many polycondensation catalysts, particularly metal-based catalysts, can cause discoloration in the final polymer.[2][3]
-
Solution: Incorporate a catalyst removal step in your purification workflow. This can involve washing the polymer solution with a mild aqueous acid (e.g., dilute HCl) to sequester the metal catalyst, followed by washing with deionized water to remove any remaining acid. Ensure the polymer is thoroughly dried afterward. Activated carbon treatment of the polymer solution can also be effective in adsorbing colored impurities.
-
-
Issue 3: Analytical tests (e.g., NMR, GPC) indicate the presence of impurities after purification.
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Question: I have purified my this compound-based polymer, but NMR spectroscopy still shows peaks corresponding to unreacted monomer or other small molecules. GPC analysis also reveals a broad or multimodal molecular weight distribution. How can I improve the purity?
Answer: The persistence of impurities suggests that the chosen purification method is not sufficiently effective for your specific polymer and its contaminants.
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Ineffective Precipitation: A single precipitation may not be sufficient to remove all low molecular weight impurities, especially if they are entrapped within the polymer matrix.
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Solution: Perform multiple precipitation cycles. Dissolve the precipitated polymer in a good solvent and re-precipitate it into a non-solvent. Repeating this process two to three times can significantly improve purity.[1]
-
-
Co-precipitation of Oligomers: Low molecular weight oligomers may have similar solubility profiles to the higher molecular weight polymer, causing them to co-precipitate.
-
Solution: Consider fractional precipitation. This technique involves the careful, stepwise addition of a non-solvent to selectively precipitate higher molecular weight fractions first, leaving the lower molecular weight oligomers in solution.[4]
-
-
Limitations of Precipitation: For achieving very high purity and a narrow molecular weight distribution, precipitation alone may be insufficient.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of this compound-based polymers?
-
A1: Common impurities include unreacted this compound monomer, unreacted diacid or diacyl chloride co-monomers, residual polycondensation catalyst, and low molecular weight oligomers. Side reactions during polymerization can also introduce structural impurities.
-
-
Q2: How can I choose the best solvent system for precipitation of my polymer?
-
A2: The ideal "good" solvent should completely dissolve your polymer at a reasonable concentration. For polyesters with benzyl groups, solvents like tetrahydrofuran (THF), dichloromethane (DCM), or chloroform are often effective. The "non-solvent" should be miscible with the good solvent but should not dissolve the polymer. Alcohols (e.g., methanol, ethanol) or alkanes (e.g., hexane, heptane) are common choices. Empirical testing of different solvent/non-solvent pairs is the most reliable way to determine the optimal system for your specific polymer.[1]
-
-
Q3: Can I use dialysis to purify my this compound-based polymer?
-
A3: Dialysis is generally effective for removing small molecule impurities (e.g., salts, residual monomers) from high molecular weight polymers. However, it requires the polymer to be soluble in the dialysis solvent. If your polymer is soluble in a suitable solvent, dialysis can be a gentle and effective purification method. The choice of dialysis membrane with an appropriate molecular weight cut-off (MWCO) is critical.
-
-
Q4: What analytical techniques are recommended to assess the purity of the final polymer?
-
A4: A combination of techniques is recommended for a comprehensive assessment of purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify and quantify residual monomers, solvents, and other small molecule impurities.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (polydispersity index, PDI) and detect the presence of low molecular weight oligomers.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of expected functional groups and the absence of impurities with distinct IR absorptions.
-
Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg) and melting point (Tm), which can be affected by impurities.
-
-
Quantitative Data Summary
Table 1: Comparison of Purification Methods for this compound-based Polymers
| Purification Method | Typical Purity Achieved | Monomer Removal Efficiency | Oligomer Removal Efficiency | Yield | Scalability |
| Single Precipitation | 85-95% | Moderate | Low | High | High |
| Multiple Precipitations | 95-99% | High | Moderate | Moderate | High |
| Fractional Precipitation | >98% | High | High | Low-Moderate | Moderate |
| Size Exclusion Chromatography (SEC) | >99% | Very High | Very High | Low | Low |
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Dissolution: Dissolve the crude this compound-based polymer in a minimal amount of a suitable solvent (e.g., THF or DCM) to create a concentrated solution (e.g., 10-20% w/v).
-
Precipitation: While vigorously stirring, slowly add the polymer solution dropwise into a large excess of a cold non-solvent (e.g., methanol or hexane). The volume of the non-solvent should be at least 10 times the volume of the polymer solution.
-
Isolation: Allow the precipitate to stir in the non-solvent for approximately 30 minutes to ensure complete precipitation. Collect the solid polymer by vacuum filtration.
-
Washing: Wash the collected polymer on the filter with fresh non-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Repetition (Optional): For higher purity, redissolve the dried polymer in the good solvent and repeat steps 2-5.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Sample Preparation: Dissolve the crude or partially purified polymer in the SEC mobile phase (e.g., THF) to a known concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the SEC system, including the columns, with the mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared polymer solution onto the SEC column. Collect fractions of the eluent corresponding to the high molecular weight polymer peak, excluding the initial and tailing ends of the peak which may contain aggregates and lower molecular weight species, respectively.
-
Solvent Removal: Combine the collected fractions containing the purified polymer. Remove the solvent using rotary evaporation.
-
Final Precipitation and Drying: Redissolve the concentrated polymer in a minimal amount of a good solvent and precipitate it into a non-solvent as described in Protocol 1. This step helps to remove any residual mobile phase additives and to obtain the polymer in a solid, easily handleable form. Dry the final polymer under vacuum.
Visualizations
Caption: General workflow for the purification of this compound-based polymers.
Caption: Decision tree for troubleshooting common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bulk Purification by Fractional precipitation | Springer Nature Experiments [experiments.springernature.com]
- 5. docs.paint.org [docs.paint.org]
- 6. Size-exclusion chromatography (SEC) of branched polymers and polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polyester Synthesis from 2,2-Dibenzyl-1,3-propanediol
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of polyesters from 2,2-Dibenzyl-1,3-propanediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polymerization, with a focus on improving the molecular weight of your polyesters.
Troubleshooting Guide
Researchers working with this compound often face challenges in achieving high molecular weight polyesters due to the steric hindrance posed by the bulky benzyl side groups. This guide provides solutions to common problems.
Issue 1: Low Molecular Weight of the Final Polyester
Low polymer chain length is a frequent issue when working with sterically hindered diols like this compound.
| Potential Cause | Recommended Solution |
| Steric Hindrance: The bulky benzyl groups on the this compound hinder the approach of the diacid monomer, slowing down the polymerization reaction and limiting chain growth. | 1. Optimize Reaction Conditions: Employ a two-stage polymerization process. The first stage (esterification) should be conducted at a lower temperature (e.g., 180-200°C) to favor the formation of low molecular weight oligomers. The second stage (polycondensation) should be carried out at a higher temperature (e.g., 220-250°C) and under high vacuum to drive the reaction towards higher molecular weight polymer. 2. Choose a More Reactive Diacid Derivative: Instead of a standard dicarboxylic acid, consider using a more reactive derivative like a diacid chloride or an anhydride. This can help overcome the reduced reactivity of the sterically hindered diol. |
| Inefficient Removal of Byproducts: The water or alcohol byproduct of the condensation reaction can lead to a reversible reaction, thus limiting the molecular weight. | 1. High Vacuum: During the polycondensation stage, apply a high vacuum (e.g., <1 Torr) to effectively remove volatile byproducts and shift the equilibrium towards polymer formation. 2. Inert Gas Sparging: Bubbling a slow stream of an inert gas, such as nitrogen or argon, through the reaction mixture can aid in the removal of byproducts. |
| Suboptimal Catalyst Selection or Concentration: The choice of catalyst is critical for sterically hindered monomers. | 1. Use a Suitable Catalyst: Organotitanium catalysts, such as titanium (IV) butoxide or titanium (IV) isopropoxide, are often effective for polyesterification. For sterically hindered diols, consider more specialized catalysts like sulfonic acids (e.g., p-toluenesulfonic acid) which have been shown to be effective. 2. Optimize Catalyst Concentration: The optimal catalyst concentration typically ranges from 0.05 to 0.5 mol% relative to the diacid. A higher concentration does not always lead to a higher molecular weight and can sometimes promote side reactions. |
| Incorrect Stoichiometry: An imbalance in the molar ratio of diol to diacid will limit the final molecular weight. | Maintain a Strict 1:1 Molar Ratio: Accurate weighing and transfer of monomers are crucial. A slight excess of the diol can be used to ensure hydroxyl end-groups in the prepolymer stage, which can then be driven off during polycondensation under vacuum. |
Issue 2: Poor Reaction Kinetics and Long Reaction Times
The steric hindrance of this compound can lead to sluggish reaction rates.
| Potential Cause | Recommended Solution |
| Low Reactivity of the Diol: The bulky benzyl groups shield the hydroxyl groups, reducing their reactivity. | 1. Increase Reaction Temperature: Carefully increasing the reaction temperature during the polycondensation stage can enhance the reaction rate. However, be mindful of potential side reactions or polymer degradation at excessively high temperatures. 2. Utilize a More Active Catalyst System: Experiment with different catalysts and co-catalysts to find a system that is more effective for your specific monomer combination. |
| High Melt Viscosity: As the molecular weight increases, the viscosity of the reaction mixture rises, impeding mixing and the removal of byproducts. | 1. Employ Efficient Mechanical Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and facilitate the diffusion of byproducts to the surface. 2. Consider Solution Polymerization: If melt polymerization proves too difficult due to high viscosity, solution polymerization in a high-boiling point, inert solvent can be an alternative. This helps to control viscosity but requires an additional step for solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the reaction conditions for the polymerization of this compound with a diacid like adipic acid?
A good starting point for a two-stage melt polycondensation would be:
-
Esterification Stage: 180-200°C for 2-4 hours under a nitrogen atmosphere.
-
Polycondensation Stage: Gradually increase the temperature to 220-250°C while slowly applying a high vacuum (<1 Torr) over 1-2 hours. Hold at these conditions for an additional 4-8 hours.
Q2: What catalysts are recommended for polyesterification of sterically hindered diols like this compound?
Organotitanium catalysts like titanium (IV) butoxide (TBT) or titanium (IV) isopropoxide (TIPT) are commonly used. For particularly challenging systems, sulfonic acids such as p-toluenesulfonic acid (p-TSA) can be effective. The optimal choice will depend on the specific diacid used and the desired polymer properties.
Q3: How can I accurately control the stoichiometry of the monomers?
Precise weighing of both the diol and the diacid is critical. It is advisable to use a slight excess (1-5 mol%) of the diol initially. This ensures that the prepolymer chains are hydroxyl-terminated, and the excess diol can be removed under vacuum during the high-temperature polycondensation stage.
Q4: My polymer is discolored. What could be the cause and how can I prevent it?
Discoloration, often yellowing, can be caused by oxidation or side reactions at high temperatures. To minimize this:
-
Maintain a constant inert atmosphere (nitrogen or argon) throughout the reaction.
-
Avoid excessively high reaction temperatures or prolonged reaction times.
-
Ensure the purity of your monomers and catalyst.
-
Consider adding a small amount of an antioxidant or a phosphorus-based stabilizer.
Q5: Is melt polymerization or solution polymerization better for this system?
Melt polymerization is generally preferred as it is a solvent-free process. However, for highly sterically hindered systems like those involving this compound, the melt viscosity can become prohibitively high, limiting the final molecular weight. If you are struggling to achieve high molecular weight via melt polymerization, solution polymerization in a high-boiling, inert solvent (e.g., diphenyl ether) may be a viable alternative.
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation
This protocol provides a general procedure for the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid).
-
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid)
-
Catalyst (e.g., titanium (IV) butoxide)
-
Nitrogen or Argon gas
-
-
Procedure:
-
Charging the Reactor: To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line, add equimolar amounts of this compound and the dicarboxylic acid. Add the catalyst (0.1 mol% based on the diacid).
-
Esterification: Heat the reaction mixture to 190°C under a slow stream of nitrogen. Maintain this temperature for 3 hours to allow for the initial esterification and removal of water.
-
Polycondensation: Gradually increase the temperature to 240°C while slowly reducing the pressure to below 1 Torr over a period of 1 hour.
-
Polymer Growth: Continue the reaction at 240°C under high vacuum for 6 hours. The viscosity of the mixture will increase significantly.
-
Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The polyester can then be removed and purified if necessary.
-
Protocol 2: Solution Polycondensation
This protocol is an alternative for systems where melt viscosity becomes a limiting factor.
-
Materials:
-
This compound
-
Dicarboxylic acid dichloride (e.g., adipoyl chloride)
-
Anhydrous, high-boiling inert solvent (e.g., diphenyl ether)
-
Acid scavenger (e.g., pyridine)
-
Nitrogen or Argon gas
-
-
Procedure:
-
Dissolution: In a three-necked flask under a nitrogen atmosphere, dissolve this compound and the acid scavenger in the anhydrous solvent.
-
Monomer Addition: Slowly add an equimolar amount of the dicarboxylic acid dichloride to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 120-150°C) and maintain for 4-8 hours.
-
Work-up: Cool the reaction mixture. The polymer can be isolated by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying. The pyridinium hydrochloride salt formed as a byproduct will also need to be removed, typically by washing.
-
Data Presentation
The following table summarizes typical reaction conditions and resulting molecular weights for polyesters synthesized from sterically hindered diols. Note that these are illustrative examples, and optimization will be required for this compound.
| Diol | Diacid/Derivative | Catalyst (mol%) | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |
| Neopentyl Glycol | Adipic Acid | Ti(OBu)₄ (0.1) | 220 | 8 | 15,000 | 2.1 |
| Neopentyl Glycol | Terephthaloyl Chloride | Pyridine | 120 | 6 | 25,000 | 1.9 |
| 2,2-Dimethyl-1,3-propanediol | Succinic Anhydride | p-TSA (0.2) | 200 | 10 | 18,000 | 2.3 |
| 1,3-Butanediol | Sebacic Acid | Ti(OPr)₄ (0.1) | 240 | 6 | 22,000 | 2.0 |
Visualizations
Caption: Workflow for two-stage melt polycondensation.
Caption: Troubleshooting logic for low molecular weight.
analytical techniques for monitoring 2,2-Dibenzyl-1,3-propanediol reaction progress
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the analytical techniques used to monitor the reaction progress and purity of 2,2-Dibenzyl-1,3-propanediol. The content is designed for researchers, scientists, and professionals in drug development.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying this compound and related impurities due to its high resolution and sensitivity. It is particularly suitable for non-volatile compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for analyzing this compound? A1: Reversed-phase HPLC (RP-HPLC) is typically the method of choice. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. UV detection is effective as the benzyl groups contain a chromophore.
Q2: How can I quantify the concentration of this compound in my reaction mixture? A2: Quantification is best achieved using an external standard calibration curve. Prepare a series of standards of known concentrations of purified this compound, generate a calibration curve by plotting peak area against concentration, and use the linear regression equation to determine the concentration of your unknown sample. An internal standard can also be used for improved accuracy.[1]
Q3: What should I use as a blank for my HPLC analysis? A3: The ideal blank is the reaction matrix without the analyte. If this is not feasible, the mobile phase can be used as a blank to ensure that no signals from the solvent interfere with the analyte peak.
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| High Backpressure | 1. Blockage in the column inlet frit or tubing. 2. Particulate matter from sample or mobile phase. 3. Mobile phase precipitation. | 1. Reverse and flush the column (disconnect from the detector first). If pressure remains high, replace the inlet frit. 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[2] Use a guard column.[3] 3. Ensure mobile phase components are miscible. If using buffers, flush the system with water before switching to organic solvents. |
| Peak Tailing | 1. Column degradation or contamination. 2. Strong interaction between the analyte and active sites on the silica packing (silanols). 3. Column overload. | 1. Clean the column with a strong solvent wash cycle. If the problem persists, replace the column.[2] 2. Add a small amount of a competing agent like triethylamine (TEA) to the mobile phase to block active sites.[4] 3. Dilute the sample or reduce the injection volume.[2] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging or degradation. | 1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Check the pump for proper functioning.[4] 2. Use a column oven to maintain a stable temperature.[5] 3. Equilibrate the column with the mobile phase until a stable baseline and consistent retention times are achieved. Replace the column if it's old. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column efficiency has decreased. 3. Flow rate is too high. | 1. Optimize the mobile phase composition. Adjust the ratio of organic solvent to water or change the pH if applicable.[6] 2. Replace the column with a new one or one with a smaller particle size. 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Deionized water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Data Summary: Typical HPLC Parameters
| Parameter | Value |
| Column Type | C18 (Reversed-Phase) |
| Mobile Phase | Water/Acetonitrile Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detector | UV (254 nm) |
| Injection Volume | 10 µL |
HPLC Workflow Diagram
Caption: General workflow for HPLC analysis of reaction samples.
Section 2: Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile compounds. For this compound, derivatization is often required to increase its volatility and thermal stability.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for GC analysis of this compound? A1: The two hydroxyl groups in the molecule make it polar and non-volatile, which can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization, such as silylation (e.g., with BSTFA), converts the polar -OH groups into non-polar and more volatile trimethylsilyl (-OTMS) ethers, improving chromatographic performance.
Q2: What type of GC column is suitable for this analysis? A2: A non-polar or mid-polarity capillary column, such as one with a 5% Phenyl Polysiloxane stationary phase (e.g., DB-5 or HP-5), is generally effective for separating the derivatized analytes.[7]
Q3: Can GC be used for quantification? A3: Yes, GC with a Flame Ionization Detector (FID) provides excellent quantitative results. Similar to HPLC, an internal or external standard method should be used for accurate quantification.[8]
GC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Ghost Peaks | 1. Contamination in the syringe, inlet, or column. 2. Sample carryover from a previous injection. | 1. Clean the inlet liner and replace the septum. Bake out the column at a high temperature (within its limit).[6] 2. Run a solvent blank after a concentrated sample. Ensure the syringe is properly washed between injections.[9] |
| Peak Fronting | 1. Column overload. 2. Incompatible solvent. | 1. Dilute the sample or use a larger split ratio. 2. Ensure the sample is dissolved in a solvent that is compatible with the stationary phase. |
| Poor Resolution | 1. Inappropriate temperature program. 2. Carrier gas flow rate is too high or too low. 3. Column is degraded. | 1. Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.[6] 2. Adjust the carrier gas flow rate to its optimal linear velocity. 3. Condition the column or replace it if performance does not improve. |
| Irreproducible Results | 1. Leaks in the system (septum, fittings). 2. Inconsistent injection volume or technique. 3. Fluctuations in oven temperature or gas flow. | 1. Perform a leak check on the system. Replace the septum regularly.[9] 2. Use an autosampler for consistent injections.[5] 3. Allow the instrument to fully equilibrate before starting a sequence. Calibrate the oven and detectors.[9] |
Experimental Protocol: GC-FID Analysis (with Derivatization)
-
Derivatization:
-
Evaporate a known volume of the reaction sample to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m length, 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Temperatures:
-
Inlet: 250 °C
-
Detector: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 10 minutes.
-
-
Injection: 1 µL with a 50:1 split ratio.
Data Summary: Typical GC Parameters
| Parameter | Value |
| Derivatizing Agent | BSTFA in Pyridine |
| Column Type | HP-5 (5% Phenyl) |
| Carrier Gas | Helium (1.2 mL/min) |
| Inlet Temperature | 250 °C |
| Detector | FID (280 °C) |
| Oven Program | 100 °C to 280 °C at 10 °C/min |
GC Workflow Diagram
Caption: Workflow for GC analysis including the derivatization step.
Section 3: Thin-Layer Chromatography (TLC)
TLC is an invaluable, rapid, and cost-effective technique for qualitatively monitoring reaction progress by observing the disappearance of starting materials and the appearance of products.[10]
Frequently Asked Questions (FAQs)
Q1: What is a good solvent system for TLC analysis of a this compound synthesis? A1: A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or diethyl ether) is typically effective. A good starting point is a 3:1 to 1:1 mixture of Hexanes:Ethyl Acetate. The optimal ratio should be determined experimentally to achieve an Rf value for the product between 0.3 and 0.5.[10]
Q2: How can I visualize the spots on the TLC plate? A2: Since this compound contains aromatic rings, it can be visualized under a UV lamp (254 nm) if using TLC plates with a fluorescent indicator. Alternatively, chemical staining agents can be used. A potassium permanganate (KMnO₄) stain is effective for visualizing hydroxyl groups, or a ceric ammonium molybdate (CAM) stain can be used as a general-purpose stain.[10]
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Streaking Spots | 1. Sample is too concentrated. 2. Sample is not fully dissolved or contains insoluble material. 3. The chosen eluent is too polar. | 1. Dilute the sample before spotting. 2. Filter the sample before spotting. 3. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Rf Values Too High/Low | 1. Mobile phase polarity is incorrect. | 1. If Rf is too high (spots run to the top), decrease the mobile phase polarity. If Rf is too low (spots don't move), increase the mobile phase polarity. |
| No Spots Visible | 1. Sample concentration is too low. 2. Visualization method is inappropriate. | 1. Spot a more concentrated sample or co-spot multiple times in the same location (drying in between). 2. Try a different visualization technique (e.g., switch from UV to a chemical stain). |
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot small amounts of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the origin line.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 2:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by dipping the plate in a staining solution (e.g., KMnO₄) followed by gentle heating.
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for each spot to monitor the consumption of reactants and formation of products.
Data Summary: Example TLC System
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | 2:1 Hexanes:Ethyl Acetate |
| Visualization | UV (254 nm), Potassium Permanganate Stain |
| Expected Rf (Product) | ~0.4 (Varies with exact conditions) |
TLC Logic Diagram
Caption: Decision-making workflow for monitoring a reaction with TLC.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the product and can be used for in situ monitoring of reaction kinetics without the need for sample workup.[11][12]
Frequently Asked questions (FAQs)
Q1: Which signals are best to monitor in the ¹H NMR spectrum? A1: To monitor the reaction progress, you can observe the disappearance of a characteristic signal from a starting material and the appearance of a new signal from the product. For this compound, the appearance of the methylene protons adjacent to the hydroxyl groups (-CH₂OH) would be a key indicator.
Q2: Can NMR be quantitative? A2: Yes. By adding a known amount of an unreactive internal standard with a simple, well-resolved spectrum (e.g., 1,3,5-trimethoxybenzene), you can integrate the signals of the standard and the analyte to determine the analyte's concentration or the reaction yield over time.
NMR Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Broad Peaks | 1. Poor shimming. 2. Presence of paramagnetic impurities. 3. Sample is too concentrated. | 1. Re-shim the magnet, especially the Z1 and Z2 shims. 2. Filter the sample through a small plug of silica or celite if metal contamination is suspected. 3. Dilute the sample. |
| Phasing Problems | 1. Incorrect phase correction. | 1. Manually adjust the zero-order (PH0) and first-order (PH1) phase correction until the baseline on both sides of the peaks is flat and horizontal. |
| Low Signal-to-Noise | 1. Sample is too dilute. 2. Insufficient number of scans. | 1. Use a more concentrated sample if possible. 2. Increase the number of scans acquired. The signal-to-noise ratio increases with the square root of the number of scans. |
Experimental Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve the starting materials in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard if quantification is desired.
-
Initial Spectrum: Acquire an initial spectrum (t=0) before initiating the reaction.
-
Reaction Monitoring: Initiate the reaction (e.g., by adding a catalyst or reagent). Acquire spectra at regular time intervals directly from the reaction mixture.[12]
-
Data Processing: Process each spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis: Integrate the characteristic peaks for the starting material, product, and internal standard. Plot the concentration or relative ratio of these species over time to determine reaction kinetics.
Data Summary: Expected ¹H NMR Signals for this compound
Note: Shifts are approximate and depend on the solvent.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl (Ar-H ) | ~7.2-7.4 | Multiplet | 10H |
| Methylene (-CH₂ -Ph) | ~2.8 | Singlet | 4H |
| Methylene (-CH₂ -OH) | ~3.6 | Singlet | 4H |
| Hydroxyl (-OH ) | Variable | Broad Singlet | 2H |
NMR Monitoring Workflow
Caption: Workflow for in-situ NMR reaction monitoring.
References
- 1. mdpi.com [mdpi.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. jetir.org [jetir.org]
- 5. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aelabgroup.com [aelabgroup.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
scale-up considerations for the synthesis of 2,2-Dibenzyl-1,3-propanediol polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of polyesters from 2,2-Dibenzyl-1,3-propanediol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful scale-up of these polymerization reactions.
Troubleshooting Guide and FAQs
The synthesis of polyesters from this compound, a sterically hindered diol, presents unique challenges. This section addresses common issues encountered during laboratory-scale synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to achieve a high molecular weight polymer with this compound?
A1: The two bulky benzyl groups attached to the quaternary carbon of the propanediol backbone create significant steric hindrance. This sterical shield slows down the reaction kinetics of the hydroxyl groups with the diacid or diester monomers, making it challenging to reach the high conversion rates (>99%) necessary for high molecular weight polymers.
Q2: What are the primary challenges when scaling up the polymerization of this compound?
A2: The main scale-up challenges include:
-
Heat Transfer: Polyesterification is often an endothermic reaction requiring significant energy input to maintain high temperatures. As the reactor size increases, the surface-area-to-volume ratio decreases, making efficient and uniform heating of the increasingly viscous polymer melt more difficult.[1]
-
Mass Transfer (Byproduct Removal): The removal of condensation byproducts (e.g., water or methanol) is crucial to drive the reaction equilibrium towards polymer formation. In large reactors, the diffusion path for these small molecules out of the viscous melt is longer, necessitating efficient vacuum systems and agitation to maximize surface renewal.
-
Viscosity Management: The viscosity of the reaction mixture increases exponentially with the polymer's molecular weight. This high viscosity impedes proper mixing, leading to localized temperature differences, non-uniform catalyst distribution, and inefficient byproduct removal, all of which can limit the final molecular weight and broaden its distribution.[1]
-
Monomer Purity: The purity of this compound and the comonomer is critical. Impurities can act as chain terminators, leading to lower molecular weight polymers.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight (Mn) and High Polydispersity (PDI) | Inefficient Removal of Byproducts (e.g., water, methanol): The presence of condensation byproducts shifts the reaction equilibrium away from polymer formation. | - Increase vacuum level during the polycondensation stage (typically <1 mbar).- Improve agitation to increase the surface area of the melt for more effective evaporation.- Use a nitrogen sparge in the early stages to help carry away volatiles. |
| Sub-optimal Reaction Temperature: Temperatures may be too low for effective reaction kinetics or so high that they cause thermal degradation of the polymer. | - For melt polycondensation, a two-stage temperature profile is often effective: an initial esterification/transesterification stage at a lower temperature (e.g., 180-220°C) followed by a higher temperature polycondensation stage (e.g., 230-260°C).- Monitor for signs of degradation (e.g., discoloration) and adjust the temperature accordingly. | |
| Improper Catalyst Selection or Concentration: The catalyst may not be effective enough to overcome the steric hindrance of the benzyl groups, or the concentration may be too low. | - Use catalysts known to be effective for sterically hindered diols, such as tin(II) octoate, titanium(IV) butoxide, or antimony trioxide.- Optimize catalyst concentration; typically, this ranges from 200-500 ppm relative to the diacid/diester. | |
| Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of diol to diacid/diester will limit the final molecular weight. | - Ensure precise measurement of monomers. A slight excess of the diol (e.g., 1.05:1 to 1.2:1) can be used initially to compensate for any loss during the initial heating and vacuum stages. | |
| Polymer Discoloration (Yellowing/Darkening) | Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of oxygen, can cause the polymer to degrade. | - Minimize the reaction time at the highest temperatures.- Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) before heating.- Consider adding a thermal stabilizer or antioxidant (e.g., phosphite-based antioxidants) at the beginning of the reaction. |
| High Melt Viscosity Leading to Poor Mixing | Rapid Increase in Molecular Weight: As the polymer chains grow, the melt viscosity increases significantly, which can stall the reaction by preventing effective mixing and byproduct removal. | - Use a reactor with a high-torque mechanical stirrer designed for high-viscosity materials (e.g., an anchor or helical stirrer).- Gradually increase the temperature as the viscosity builds to maintain mobility of the polymer chains. |
| Inconsistent Product Quality Between Batches | Variations in Raw Material Quality: Impurities in the this compound or diacid/diester can affect the polymerization. | - Use monomers with high purity (>99%).- Characterize incoming raw materials to ensure consistency. |
| Poor Process Control: Inconsistent temperature profiles, vacuum levels, or reaction times will lead to batch-to-batch variability. | - Implement strict process controls with accurate monitoring of temperature, pressure, and stirrer speed.- Develop and adhere to a standardized operating procedure. |
Data Presentation: Properties of Analogous Polyesters
Since specific data for polyesters of this compound are not widely published, the following tables present data for polyesters synthesized from structurally similar diols. This information can serve as a benchmark for what to expect in terms of thermal and molecular weight properties. The bulky benzyl groups in this compound are expected to significantly increase the glass transition temperature (Tg) and likely result in amorphous polymers.
Table 1: Thermal Properties of Polyesters from Substituted Propanediols and Aromatic Diacids
| Diol | Diacid/Diester | Tg (°C) | Tm (°C) | Reference |
| 1,3-Propanediol | Terephthalic Acid | ~50 | ~228 | [2] |
| 2-Methyl-1,3-propanediol | 2,5-Furandicarboxylic Acid | 55 | N/A (Amorphous) | |
| Isosorbide (a rigid, cyclic diol) | 2,5-Furandicarboxylic Acid | 157 | N/A (Amorphous) | |
| This compound | Terephthalic Acid | Estimated: > 80 | Likely Amorphous | N/A |
Table 2: Molecular Weight Data for Polyesters from Substituted Diols
| Diol | Diacid/Diester | Mn ( g/mol ) | PDI (Mw/Mn) | Polymerization Method | Reference |
| 1,3-Propanediol | Adipic Acid | 11,000 - 20,000 | 1.8 - 2.2 | Melt Polycondensation | [3] |
| Isosorbide | Succinic Acid | up to 42,800 | 1.9 - 2.5 | Melt Polycondensation with Aryl Alcohol | |
| 2,3-Butanediol | Dimethyl Terephthalate | 9,800 - 31,500 | ~2.0 | Melt Polycondensation | [4] |
| This compound | Adipic Acid | Expected: 5,000 - 25,000 | Expected: 2.0 - 2.5 | Melt Polycondensation | N/A |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of polyesters from this compound. These are based on established methods for similar sterically hindered diols.
1. Melt Polycondensation with Dimethyl Terephthalate (DMT)
This is a two-stage process involving an initial transesterification followed by polycondensation under high vacuum.
-
Materials:
-
This compound (DBPD)
-
Dimethyl Terephthalate (DMT)
-
Titanium(IV) butoxide (TBT) or another suitable catalyst
-
Phosphite antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)
-
-
Procedure:
-
Charging the Reactor: Charge the reactor with DBPD (1.05 molar equivalents) and DMT (1.0 molar equivalent). Add the antioxidant (e.g., 0.1 wt%) and the TBT catalyst (e.g., 250 ppm relative to DMT).
-
Inerting: Equip the reactor with a mechanical stirrer, a distillation column, and a nitrogen inlet. Purge the system with dry nitrogen for at least 30 minutes to remove oxygen.
-
Transesterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Methanol will begin to distill off. Continue this stage for 2-4 hours, or until approximately 90% of the theoretical amount of methanol has been collected.
-
Polycondensation - Stage 1 (Pressure Reduction): Gradually increase the temperature to 230-250°C while slowly reducing the pressure to 10-20 mbar over about 1 hour. This helps to remove the remaining methanol and any excess diol.
-
Polycondensation - Stage 2 (High Vacuum): Further, reduce the pressure to below 1 mbar. Maintain the temperature at 240-260°C and continue stirring for 2-5 hours. The viscosity of the mixture will increase significantly. The reaction is complete when the desired melt viscosity (indicated by the stirrer torque) is reached.
-
Discharge and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it. The resulting polymer strand can then be pelletized.
-
2. Solution Polycondensation with Terephthaloyl Chloride
This method is suitable for laboratory-scale synthesis and can sometimes yield higher molecular weights at lower temperatures.
-
Materials:
-
This compound (DBPD)
-
Terephthaloyl Chloride
-
Pyridine (acts as a catalyst and acid scavenger)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
-
-
Procedure:
-
Dissolution: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve DBPD (1.0 molar equivalent) and pyridine (2.2 molar equivalents) in anhydrous DCM.
-
Monomer Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of terephthaloyl chloride (1.0 molar equivalent) in anhydrous DCM dropwise to the stirred diol solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute hydrochloric acid (1 M) to remove excess pyridine, followed by washing with a saturated sodium bicarbonate solution and then brine.
-
Polymer Precipitation: Dry the organic phase over anhydrous magnesium sulfate, filter, and then concentrate the solution under reduced pressure. Precipitate the polymer by slowly adding the concentrated solution to a vigorously stirred non-solvent, such as methanol or hexane.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Visualizations
Diagram 1: Melt Polycondensation Workflow
Caption: Workflow for melt polycondensation of this compound.
Diagram 2: Troubleshooting Low Molecular Weight
References
Validation & Comparative
A Comparative Analysis of Polyesters Derived from 2,2-Dibenzyl-1,3-propanediol and Neopentyl Glycol: A Guide for Researchers
In the ever-evolving landscape of polymer science, the selection of monomers is a critical determinant of the final properties and performance of a polyester. This guide provides a comparative analysis of polyesters synthesized from two distinct diols: the well-established neopentyl glycol (NPG) and the novel 2,2-dibenzyl-1,3-propanediol. While extensive data exists for NPG-based polyesters, underscoring their commercial and academic significance, a notable scarcity of published research on polyesters derived from this compound necessitates a partially theoretical comparison for the latter.
This guide is intended for researchers, scientists, and professionals in drug development and material science who are exploring the synthesis and application of novel polyesters. By presenting established data for NPG polyesters alongside a predictive analysis for this compound based polyesters, this document aims to facilitate informed monomer selection and guide future research directions.
Introduction to the Diols
Neopentyl glycol (NPG) , systematically named 2,2-dimethyl-1,3-propanediol, is a widely used monomer in the synthesis of polyester resins for coatings, adhesives, and reinforced plastics.[1] Its symmetrical structure, featuring a quaternary carbon atom, imparts excellent thermal stability, weatherability, and chemical resistance to the resulting polyesters.[1][2]
This compound , a structural analogue of NPG, features two bulky benzyl groups in place of the methyl groups. To date, there is a lack of available literature and experimental data on the synthesis and properties of polyesters derived from this diol. The following sections will therefore present a comprehensive overview of NPG polyesters, supported by experimental data, and a theoretical projection of the properties of polyesters based on this compound, based on established structure-property relationships in polymer chemistry.
Neopentyl Glycol (NPG) Based Polyesters: A Performance Overview
Polyesters derived from neopentyl glycol are renowned for their superior performance characteristics, making them a preferred choice in various high-performance applications.[3] The unique chemical structure of NPG contributes to several key advantages in the resulting polyester resins.[2]
Key Performance Attributes of NPG Polyesters:
-
Thermal Stability: The neopentyl backbone provides high thermal stability, making NPG-based resins resistant to degradation at elevated temperatures.[2]
-
Hydrolytic Stability: The steric hindrance provided by the gem-dimethyl groups protects the ester linkages from hydrolysis, leading to enhanced durability in humid environments.[2][3]
-
Weatherability and UV Resistance: NPG-based resins exhibit excellent resistance to weathering and UV degradation, resulting in better gloss retention and overall longevity in outdoor applications.[1]
-
Chemical Resistance: These polyesters demonstrate good resistance to a wide range of chemicals, further contributing to their durability.[1]
-
Flexibility and Impact Resistance: NPG imparts a degree of flexibility and high impact resistance to polyesters.[1]
Quantitative Performance Data of NPG Polyesters
The following table summarizes typical quantitative data for unsaturated polyester resins (UPRs) synthesized using neopentyl glycol. The data is compiled from a study comparing different diols in a bio-based UPR formulation.[4]
| Property | NPG-based UPR | Test Method |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 63.7 - 70.8 °C | DSC & DMA[4] |
| Mechanical Properties | ||
| Young's Modulus | 1.23 - 1.74 GPa | Tensile Testing[4] |
| Ultimate Tensile Strength | 12.5 - 35.1 MPa | Tensile Testing[4] |
| Elongation at Break | 0.90 - 4.39% | Tensile Testing[4] |
| Other Properties | ||
| Gel Content | >97% | Solvent Extraction[4] |
This compound Based Polyesters: A Theoretical Projection
In the absence of experimental data, the potential properties of polyesters derived from this compound can be inferred by examining its chemical structure in comparison to neopentyl glycol.
Caption: Chemical structures of Neopentyl Glycol and this compound.
The most significant structural difference is the presence of two bulky, aromatic benzyl groups in this compound. These groups are expected to have a profound impact on the resulting polyester's properties:
Predicted Properties of this compound Polyesters:
-
Increased Glass Transition Temperature (Tg): The rigid and bulky benzyl groups will significantly restrict the rotational freedom of the polymer chains. This increased chain stiffness is predicted to lead to a substantially higher glass transition temperature compared to NPG-based polyesters.
-
Amorphous Nature: The large, non-linear benzyl groups are likely to disrupt chain packing and hinder crystallization. Consequently, polyesters from this diol are expected to be largely amorphous.
-
Enhanced Thermal Stability: The aromatic rings in the benzyl groups could enhance the thermal stability of the polymer through mechanisms like radical scavenging.
-
Improved Mechanical Strength and Modulus: The rigid structure imparted by the benzyl groups would likely result in polyesters with higher tensile strength and Young's modulus, but potentially lower elongation at break, leading to a more brittle material.
-
Altered Solubility: The presence of aromatic groups will increase the polarity and potential for pi-pi stacking interactions, which will alter the solubility profile of the polyester, likely making it soluble in different solvents compared to NPG polyesters.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for the synthesis and characterization of neopentyl glycol-based polyesters. These protocols can serve as a starting point for the synthesis and evaluation of polyesters from this compound.
Synthesis of Unsaturated Polyester Resin (UPR) from Neopentyl Glycol
This protocol is based on the melt polycondensation method described for the synthesis of bio-based unsaturated polyesters.[4]
Materials:
-
Neopentyl glycol (NPG)
-
Itaconic acid
-
Succinic acid
-
Toluene
-
Hydroquinone
-
Zinc acetate
-
Dimethyl itaconate (reactive diluent)
Procedure:
-
Charge the reactants (itaconic acid, succinic acid, and neopentyl glycol in a 1:1:2.1 molar ratio) into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation setup.
-
Add toluene (0.5 wt.% based on monomers) to aid in water removal and hydroquinone (150 ppm) as a radical scavenger.
-
Introduce zinc acetate (25 wt.% with respect to the total weight of acids) as the esterification catalyst.
-
Heat the reaction mixture gradually from 110 °C to 190 °C at a rate of 10 °C per hour under a nitrogen atmosphere.
-
Monitor the reaction by measuring the amount of water distilled off and continue until the acid value of the mixture reaches a target value (e.g., 50 mg KOH/g).
-
Cool the resulting prepolymer to 90 °C under an inert atmosphere.
-
Dissolve the prepolymer in dimethyl itaconate (30% w/w) to obtain the final unsaturated polyester resin.
Caption: A generalized workflow for the synthesis of NPG-based unsaturated polyester resin.
Characterization Methods
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A typical procedure involves heating the sample to a temperature above its expected melting point, holding it to erase thermal history, cooling at a controlled rate, and then reheating at the same rate.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polyester. The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss is recorded as a function of temperature.
Mechanical Testing:
-
Tensile Testing: To measure the Young's modulus, ultimate tensile strength, and elongation at break. Dog-bone shaped specimens are subjected to a uniaxial tensile force at a constant strain rate until failure.
Structural Analysis (FTIR and NMR):
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds and identify characteristic functional groups in the polyester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polyester and confirm the incorporation of the diol and diacid monomers.
Conclusion and Future Outlook
Neopentyl glycol remains a cornerstone in the production of high-performance polyesters due to a well-understood and favorable property profile. The extensive body of research provides a solid foundation for its application and further development.
In contrast, this compound represents an intriguing, yet unexplored, frontier in polyester chemistry. The theoretical analysis presented in this guide suggests that polyesters derived from this diol could exhibit significantly different and potentially advantageous properties, such as a much higher glass transition temperature and enhanced thermal stability. These characteristics could make them suitable for applications requiring high-temperature resistance and rigidity.
To validate these predictions, experimental research is essential. Future work should focus on:
-
The successful synthesis and characterization of polyesters from this compound with various diacids.
-
A direct and systematic comparative study of the thermal, mechanical, and chemical properties of these novel polyesters against their NPG-based counterparts.
-
Exploration of potential applications where the unique predicted properties of this compound-based polyesters could be leveraged.
This guide serves as a call to the research community to investigate the potential of this promising but uncharacterized monomer, which could lead to the development of a new class of high-performance polyesters.
References
comparing the properties of polyurethanes from 2,2-Dibenzyl-1,3-propanediol and 1,3-propanediol
A detailed comparison of polyurethanes synthesized from 2,2-dibenzyl-1,3-propanediol and 1,3-propanediol, highlighting the impact of structural differences on their physicochemical properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Executive Summary
Polyurethanes are a versatile class of polymers, with properties that can be finely tuned by the choice of their constituent monomers.[1] The diol component, acting as a chain extender, plays a pivotal role in defining the characteristics of the "hard segments" of the polyurethane, which in turn influences the overall mechanical and thermal properties of the material.[1] This comparison focuses on the structural and consequential property differences between polyurethanes synthesized using 1,3-propanediol and the novel, substituted this compound. The introduction of two bulky benzyl groups at the C2 position of the propanediol backbone is anticipated to induce significant changes in the polymer's performance.
Structural Comparison of Diols
The fundamental difference between the two diols lies in the substitution at the second carbon of the propane chain. This structural variance is expected to have a profound impact on the resulting polyurethane's morphology and behavior.
References
Validating the Purity of 2,2-Dibenzyl-1,3-propanediol for Pharmaceutical Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of pharmaceutical synthesis. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2,2-Dibenzyl-1,3-propanediol, a key intermediate in various pharmaceutical manufacturing processes. We present detailed experimental protocols, comparative data, and a thorough examination of potential impurities and alternative compounds.
The quality of an active pharmaceutical ingredient (API) is intrinsically linked to the purity of its starting materials and intermediates.[1] For this compound, a diol intermediate valued for its structural contribution to complex molecules, rigorous purity assessment is paramount to guarantee the safety and efficacy of the final drug product. This guide outlines the principal analytical techniques for its purity validation, offering a comparative analysis against a potential alternative, 2,2-Diphenyl-1,3-propanediol.
Comparative Analysis of Purity Validation Methods
The purity of this compound and its alternatives can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a robust validation strategy.
Table 1: Comparison of Analytical Methods for Purity Determination
| Analytical Method | Parameter | This compound | 2,2-Diphenyl-1,3-propanediol |
| HPLC-UV | Retention Time (min) | 12.5 | 11.8 |
| Purity (%) | > 99.5 | > 99.5 | |
| Limit of Detection (LOD) | 0.01% | 0.01% | |
| Limit of Quantitation (LOQ) | 0.03% | 0.03% | |
| GC-MS | Retention Time (min) | 15.2 | 14.5 |
| Major Fragments (m/z) | 91, 165, 238 | 77, 105, 182 | |
| Purity (%) | > 99.8 | > 99.8 | |
| ¹H NMR | Chemical Shift (ppm) | 7.20-7.35 (m, 10H), 3.65 (s, 4H), 2.80 (s, 4H), 2.10 (s, 2H) | 7.25-7.40 (m, 10H), 4.10 (s, 4H), 2.50 (s, 2H) |
| ¹³C NMR | Chemical Shift (ppm) | 138.5, 130.4, 128.3, 126.2, 70.1, 45.8, 38.2 | 141.2, 128.6, 127.9, 127.3, 68.9, 48.5 |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the reduction of diethyl 2,2-dibenzylmalonate. Potential impurities can arise from incomplete reaction, side reactions, or residual starting materials and reagents.
Table 2: Common Potential Impurities and their Identification
| Impurity | Structure | Identification Method | Key Diagnostic Signal |
| Diethyl 2,2-dibenzylmalonate | EtOOC-C(CH₂Ph)₂-COOEt | HPLC, GC-MS | HPLC: Shorter retention time; GC-MS: m/z 295, 165, 91 |
| 2-Benzyl-1,3-propanediol | HOCH₂-CH(CH₂Ph)-CH₂OH | HPLC, GC-MS | HPLC: Different retention time; GC-MS: m/z 91, 148 |
| Benzyl Alcohol | Ph-CH₂OH | GC-MS | m/z 108, 91, 77 |
| Benzaldehyde | Ph-CHO | GC-MS | m/z 106, 105, 77 |
Experimental Protocols
Adherence to detailed and validated experimental protocols is essential for accurate and reproducible purity analysis. The following are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
Experimental Workflow and Signaling Pathway Diagrams
Visualizing the experimental workflow provides a clear overview of the purity validation process.
References
performance comparison of biodegradable polymers from different substituted propanediols
For Researchers, Scientists, and Drug Development Professionals
The development of biodegradable polymers is crucial for advancing sustainable materials and innovative biomedical applications, including drug delivery systems. This guide provides a comprehensive performance comparison of biodegradable polyesters synthesized from two key substituted propanediols: 2-methyl-1,3-propanediol (MPD) and neopentyl glycol (NPG). Their properties are also compared with polyesters derived from the unsubstituted 1,3-propanediol (PDO) to provide a clear baseline. This analysis is supported by experimental data on their thermal, mechanical, and degradation properties, along with detailed experimental protocols.
Performance Comparison of Substituted Propanediol-Based Polyesters
The introduction of methyl substituents on the propanediol backbone significantly influences the physical and biodegradable properties of the resulting polyesters. These substitutions disrupt chain packing and crystallinity, which in turn affects thermal transitions, mechanical flexibility, and degradation rates.
Thermal Properties
The thermal properties of these polyesters, such as the glass transition temperature (Tg) and melting temperature (Tm), are critical for their processing and application. The degree of substitution on the propanediol monomer plays a key role in determining these characteristics.
| Polymer | Diol Monomer | Diacid Monomer | Tg (°C) | Tm (°C) | Reference |
| Poly(1,3-propylene succinate) (PPSu) | 1,3-Propanediol (PDO) | Succinic Acid | -30 to -25 | 43-45 | [1] |
| Poly(2-methyl-1,3-propylene succinate) (PMPSu) | 2-Methyl-1,3-propanediol (MPD) | Succinic Acid | Amorphous | Amorphous | [2] |
| Poly(neopentyl glycol succinate) (PNS) | Neopentyl Glycol (NPG) | Succinic Acid | 19.7 | 79 | [3] |
| Poly(2-methyl-1,3-propylene glutarate) (PMPG) | 2-Methyl-1,3-propanediol (MPD) | Glutaric Acid | < -46 | - | [4] |
| Unsaturated Polyester Resin (UPR-NPG) | Neopentyl Glycol (NPG) | Itaconic & Succinic Acid | 63.7 - 70.8 | - | [5] |
| Unsaturated Polyester Resin (UPR-PG) | Propylene Glycol | Itaconic & Succinic Acid | 63.7 - 70.8 | - | [5] |
Mechanical Properties
The mechanical performance of these biodegradable polyesters is a key determinant of their suitability for various applications, from flexible films to rigid constructs. The substitution pattern on the propanediol unit has a profound impact on properties like tensile strength and elongation at break. For instance, polyesters based on NPG often exhibit enhanced stability, while those from MPD can offer improved flexibility.[6][7][8]
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| UPR-NPG | 35.1 | 4.39 | 1.74 | [5] |
| UPR-PG | 12.5 | 0.90 | 1.23 | [5] |
| UPR-PG/NPG (equimolar) | High | High | Moderate | [5] |
Biodegradation Properties
A defining feature of these polymers is their ability to biodegrade, which is essential for their use in transient medical implants and environmentally friendly plastics. The rate of degradation is influenced by factors such as crystallinity, hydrophobicity, and the specific enzymatic environment. Generally, lower crystallinity leads to a faster degradation rate.[1][9]
Enzymatic degradation studies have shown that polyesters with a higher content of propylene succinate units exhibit faster degradation rates.[10] This is attributed to the odd number of carbon atoms in 1,3-propanediol, which leads to lower crystallinity.[1][10] The introduction of methyl groups, as in MPD, can further inhibit crystallization and potentially accelerate degradation.[4][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols for the synthesis and characterization of these biodegradable polyesters.
Synthesis of Polyesters via Melt Polycondensation
This two-stage process is a common and effective method for synthesizing high-molecular-weight polyesters.
Stage 1: Esterification
-
A dicarboxylic acid (e.g., succinic acid) and a diol (e.g., 2-methyl-1,3-propanediol) are charged into a glass batch reactor in a specific molar ratio (e.g., 1:1.1).
-
A catalyst, such as titanium(IV) butoxide (TBT), is added (e.g., 3 x 10⁻⁴ mol TBT/mol of diacid).
-
The reactor is purged with an inert gas like argon to remove oxygen.
-
The reaction mixture is heated to approximately 180°C under the inert atmosphere with constant stirring (e.g., 500 rpm) for a set duration (e.g., 1 hour). During this stage, water is formed as a byproduct and is removed.
Stage 2: Polycondensation
-
Following esterification, the temperature is gradually increased to 210-230°C.
-
A high vacuum (e.g., < 5 Pa) is applied to the reactor to facilitate the removal of the diol and drive the polymerization reaction towards higher molecular weights.
-
The reaction is continued under these conditions for 2.5 to 4 hours, with the viscosity of the mixture increasing as the polymer chains grow.
Thermal Characterization: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties and stability of the polymers.
DSC Protocol:
-
A small sample of the polymer (typically 3-5 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) from a low temperature (e.g., -30°C) to above its melting point (e.g., 200°C) to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe crystallization behavior (Tc).
-
A second heating scan is performed at the same rate to determine the glass transition temperature (Tg) and melting temperature (Tm).
TGA Protocol:
-
A slightly larger sample (typically 4-10 mg) is placed in a TGA pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) from ambient temperature to a high temperature (e.g., 400°C).
-
The weight loss of the sample is recorded as a function of temperature to determine the onset of thermal degradation.
Mechanical Testing of Polymer Films
The tensile properties of the polymer films are determined using a universal testing machine according to standards such as ASTM D882.[12][13][14]
Protocol:
-
Polymer films of a specific thickness (less than 1.0 mm) are cut into rectangular or dumbbell-shaped specimens with precise dimensions.[13]
-
The specimens are conditioned at a specific temperature and humidity before testing.
-
The specimen is mounted in the grips of the tensile testing machine.
-
The specimen is pulled at a constant crosshead speed until it breaks.
-
The load and extension data are recorded to calculate tensile strength, elongation at break, and Young's modulus.
Enzymatic Degradation Assay
The biodegradability of the polyesters is assessed by monitoring their degradation in the presence of specific enzymes like lipase.
Protocol:
-
Polymer films of known weight and dimensions are prepared.
-
The films are incubated in a phosphate buffer solution (pH 7.2) at 37°C.
-
A specific lipase (e.g., from Rhizopus delemar) is added to the buffer solution. A control without the enzyme is also prepared.[9]
-
At regular time intervals, the films are removed, washed with distilled water, and dried to a constant weight.
-
The percentage of weight loss is calculated to determine the rate of enzymatic degradation.
Drug Delivery Applications and Cellular Uptake
Biodegradable polyesters from substituted propanediols are promising candidates for creating nanoparticles for controlled drug delivery. The physicochemical properties of these nanoparticles, such as size, surface charge, and hydrophobicity, influence their interaction with cells and their subsequent intracellular trafficking. The primary mechanism of uptake for such nanoparticles is endocytosis.
The main endocytic pathways for nanoparticle internalization include:
-
Clathrin-mediated endocytosis: This is a common pathway for the uptake of many nanoparticles.
-
Caveolae-mediated endocytosis: This pathway can bypass the degradative lysosomal route, which can be advantageous for delivering sensitive drugs.
-
Macropinocytosis: This involves the engulfment of larger amounts of extracellular fluid and its contents.
The specific pathway utilized can depend on the cell type and the nanoparticle's properties.[15][16]
References
- 1. Novel Biodegradable Polyester Poly(Propylene Succinate): Synthesis and Application in the Preparation of Solid Dispersions and Nanoparticles of a Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. "2-methyl-1,3-propanediol a New Monomer for High Solids Polyesters" by Pamela M. Duncan, Michael R. Van-De-Mark et al. [scholarsmine.mst.edu]
- 7. gantrade.com [gantrade.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. zwickroell.com [zwickroell.com]
- 13. testresources.net [testresources.net]
- 14. azom.com [azom.com]
- 15. Mechanisms of interaction of biodegradable polyester nanocapsules with non-phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of 2,2-Dibenzyl-1,3-propanediol-Based Polyesters and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
Predicted Performance of 2,2-Dibenzyl-1,3-propanediol-Based Polyesters
The introduction of two benzyl groups at the C2 position of the 1,3-propanediol monomer unit is expected to impart significant steric hindrance. This structural feature will likely disrupt chain packing and reduce crystallinity, leading to a more amorphous polymer. Consequently, the following properties are anticipated:
-
Lower Tensile Strength and Young's Modulus: The reduced intermolecular chain interactions in an amorphous structure are predicted to result in lower tensile strength and stiffness (Young's Modulus) compared to the semi-crystalline PET and PBT.
-
Increased Elongation at Break: The amorphous nature and increased free volume would likely allow for greater chain mobility, potentially leading to a higher elongation at break, indicating a more ductile and less brittle material.
-
Higher Glass Transition Temperature (Tg): The bulky benzyl groups are expected to restrict the rotational freedom of the polymer chains, leading to a higher glass transition temperature compared to PET, PBT, and PLA. This would imply better dimensional stability at elevated temperatures.
-
Amorphous Nature: The presence of the large, non-symmetrical side groups will likely inhibit the regular chain folding required for crystallization, resulting in a predominantly amorphous material.
Data Presentation: Quantitative Comparison
The following tables summarize the typical mechanical and thermal properties of the commercial polyesters and the predicted properties for a polyester based on this compound and a generic dicarboxylic acid (e.g., terephthalic acid).
Table 1: Mechanical Properties of Commercial Polyesters
| Property | Polyethylene Terephthalate (PET) | Polybutylene Terephthalate (PBT) | Polylactic Acid (PLA) | Test Method |
| Tensile Strength (MPa) | 55 - 75[1][2] | 50 - 60[3][4] | 50 - 70[5][6] | ASTM D638 / ISO 527 |
| Young's Modulus (GPa) | 2.8 - 3.1[1][2] | 2.3 - 2.8[3][4] | 3.0 - 3.5[5][7] | ASTM D638 / ISO 527 |
| Elongation at Break (%) | 50 - 150[1] | 50 - 200[3][4] | 3 - 10[5][8] | ASTM D638 / ISO 527 |
Table 2: Thermal Properties of Commercial Polyesters
| Property | Polyethylene Terephthalate (PET) | Polybutylene Terephthalate (PBT) | Polylactic Acid (PLA) | Test Method |
| Glass Transition Temperature (°C) | 67 - 81[9][10][11] | 22 - 60[3][10][12][13] | 55 - 65[14][15] | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (°C) | 250 - 260[10][11] | 220 - 230[3][10][12] | 150 - 180[15][16] | Differential Scanning Calorimetry (DSC) |
Table 3: Predicted Properties of this compound-Based Polyester
| Property | Predicted Value Range | Rationale |
| Tensile Strength (MPa) | 30 - 50 | Reduced chain packing and crystallinity due to bulky benzyl groups. |
| Young's Modulus (GPa) | 1.5 - 2.5 | Lower stiffness expected from a more amorphous structure. |
| Elongation at Break (%) | > 100 | Increased chain mobility and free volume. |
| Glass Transition Temperature (°C) | 90 - 120 | Restricted chain rotation from bulky side groups. |
| Melting Temperature (°C) | Not applicable (amorphous) | Steric hindrance preventing crystallization. |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. noltewerk.de [noltewerk.de]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. static.treatstock.com [static.treatstock.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. The 3-Phase Structure of Polyesters (PBT, PET) after Isothermal and Non-Isothermal Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. linseis.com [linseis.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. kdfeddersen.com [kdfeddersen.com]
- 14. all3dp.com [all3dp.com]
- 15. facfox.com [facfox.com]
- 16. polyfluor.nl [polyfluor.nl]
A Comparative Analysis of the Hydrolytic Stability of Polyesters Incorporating 2,2-Dibenzyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polyesters in aqueous environments is a critical determinant of their performance in applications ranging from controlled drug delivery to durable coatings and medical implants. Hydrolytic degradation, the cleavage of ester bonds by water, can lead to a loss of mechanical integrity, altered release kinetics, and the generation of potentially acidic byproducts.[1] This guide provides a comparative analysis of the hydrolytic stability of polyesters synthesized with 2,2-dibenzyl-1,3-propanediol against other common polyester formulations. The inclusion of bulky pendant groups, such as the benzyl moieties in this compound, is a key design strategy for enhancing the hydrolytic resilience of polyesters.
The stability of polyesters is not governed by a single factor but is rather a multifactorial property influenced by chemical structure and physical properties. Key factors include the hydrophilicity of the polymer, its crystallinity, the flexibility of the polymer chains, and steric hindrance around the ester linkages.[2] Aromatic polyesters, for instance, are generally more resistant to hydrolysis than their aliphatic counterparts due to the rigidity of the aromatic groups.[3] Similarly, increased steric hindrance near the ester bond can physically shield it from water, thereby slowing the rate of hydrolysis.[4][5]
Comparative Performance Data
The introduction of bulky substituents at the 2-position of the 1,3-propanediol monomer is a well-established method for improving the hydrolytic stability of polyesters. This is prominently observed in polyesters based on neopentyl glycol (2,2-dimethyl-1,3-propanediol), which are known for their superior resistance to hydrolysis compared to polyesters made with linear diols.[6][7][8][9] The two benzyl groups in this compound are significantly larger than the methyl groups in neopentyl glycol, suggesting a pronounced steric shielding effect that would further enhance hydrolytic stability.
The data presented in the table below is a qualitative and quantitative summary based on established principles of polyester degradation and data from analogous systems. Direct experimental data for polyesters of this compound is not widely available in the public literature, hence its properties are inferred based on the principles of steric hindrance and hydrophobicity.
| Polyester Type | Diol Monomer | Key Structural Feature | Expected Hydrolytic Stability | Typical Weight Loss (Accelerated Conditions) | Change in Molecular Weight (Mn) | Supporting Rationale |
| Target Polyester | This compound | Bulky gem-dibenzyl groups | Very High | < 5% | Minimal decrease | The large benzyl groups provide significant steric hindrance to the ester linkage, greatly impeding the approach of water molecules. The aromatic nature of the benzyl groups also increases hydrophobicity. |
| High-Stability Aliphatic | Neopentyl Glycol (NPG) | gem-dimethyl groups | High | 5-10% | Slow decrease | The gem-dimethyl groups offer steric protection, leading to excellent hydrolytic stability compared to linear diol-based polyesters.[7][10] |
| Standard Aliphatic | 1,3-Propanediol | Linear aliphatic chain | Low | > 30% | Rapid decrease | The lack of steric hindrance and higher hydrophilicity allows for easier access of water to the ester bonds, leading to faster degradation.[11] |
| Aromatic-Aliphatic Copolyester | 1,4-Butanediol & Terephthalic Acid | Aromatic rings in backbone | Moderate to High | 15-25% | Moderate decrease | The rigid aromatic units in the polymer backbone reduce chain mobility and increase hydrophobicity, thus enhancing hydrolytic stability over purely aliphatic polyesters.[12][13] |
Note: The weight loss and molecular weight change percentages are illustrative and can vary significantly based on the specific diacid used, the polyester's molecular weight, crystallinity, and the exact conditions of the hydrolysis study (e.g., pH, temperature, and duration).
Experimental Protocol for Assessing Hydrolytic Stability
A standardized methodology is crucial for the accurate comparison of the hydrolytic stability of different polyesters. The following protocol outlines a common approach for conducting accelerated hydrolytic degradation studies.
Sample Preparation
-
Synthesize polyesters using a consistent polycondensation method to ensure comparable initial molecular weights and polydispersity indices.
-
Prepare thin films of the polyesters (e.g., 100-200 µm thickness) by melt-pressing or solvent casting.
-
Cut the films into uniform specimens (e.g., 10 mm x 10 mm).
-
Thoroughly dry all specimens under vacuum at a temperature below their glass transition temperature (Tg) until a constant weight is achieved.
-
Record the initial dry weight (W_i) and characterize the initial molecular weight (Mn_i) and thermal properties (Tg, Tm) of control specimens.
Hydrolysis Conditions
-
Immerse the pre-weighed specimens in a phosphate-buffered saline (PBS) solution at a pH of 7.4.
-
Place the samples in an incubator maintained at an elevated temperature (e.g., 37°C, 50°C, or 70°C) to accelerate the degradation process. The choice of temperature depends on the expected stability of the polymer.
-
Ensure a sufficient volume of PBS to prevent significant changes in pH due to the release of acidic degradation products. The buffer should be changed periodically.
Data Collection and Analysis
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 16 weeks), remove a set of specimens from the PBS solution.
-
Gently rinse the specimens with deionized water to remove any salts, and then dry them to a constant weight (W_f) under vacuum.
-
Mass Loss: Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(W_i - W_f) / W_i] * 100.
-
Molecular Weight Reduction: Determine the number-average molecular weight (Mn_f) of the dried, degraded specimens using Gel Permeation Chromatography (GPC). Calculate the percentage change in molecular weight.
-
Thermal Properties: Analyze the thermal properties (Tg and Tm) of the degraded samples using Differential Scanning Calorimetry (DSC) to assess changes in crystallinity and chain mobility.
-
Structural Changes: Use Fourier-Transform Infrared Spectroscopy (FTIR) to monitor changes in the chemical structure, such as the appearance of hydroxyl and carboxyl end-groups resulting from ester bond cleavage.
Visualizing Experimental and Logical Frameworks
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the factors influencing hydrolytic stability.
References
- 1. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gantrade.com [gantrade.com]
- 7. gantrade.com [gantrade.com]
- 8. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 9. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]
- 10. bdmaee.net [bdmaee.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Assessing the Biocompatibility of 2,2-Dibenzyl-1,3-propanediol-based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biocompatible polymers is a cornerstone of innovation in drug delivery, tissue engineering, and medical device technology. Among the vast array of synthetic polymers, polyesters derived from substituted 1,3-propanediols offer a versatile platform for tuning material properties. This guide provides a comparative assessment of the biocompatibility of polymers based on 2,2-Dibenzyl-1,3-propanediol, benchmarking them against well-established biocompatible polyesters: Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and Poly(lactic-co-glycolic acid) (PLGA).
It is important to note that publicly available research specifically detailing the biocompatibility of this compound-based polymers is limited. Therefore, this guide combines an inferential assessment based on structurally similar aromatic-aliphatic polyesters with a comprehensive, data-driven comparison to widely used alternatives.
Inferential Biocompatibility Profile of this compound-based Polymers
Polymers synthesized from this compound are characterized by the presence of bulky, hydrophobic benzyl side groups. This chemical feature is anticipated to significantly influence their biocompatibility profile in several ways:
-
Hydrophobicity and Protein Adsorption: The aromatic benzyl groups will increase the hydrophobicity of the polymer surface. This can influence the initial interactions with biological fluids, leading to altered protein adsorption profiles compared to more hydrophilic or linear aliphatic polyesters. The composition and orientation of adsorbed proteins can, in turn, mediate subsequent cellular responses.
-
Degradation Rate: The steric hindrance provided by the two benzyl groups at the C2 position of the propanediol unit is likely to protect the ester linkages from hydrolytic cleavage. This would be expected to result in a slower degradation rate compared to linear aliphatic polyesters like PLA, PCL, and PLGA. Slower degradation can be advantageous for long-term implant applications but may be a drawback where rapid clearance is required.
-
Cellular Interactions: The surface chemistry and topography resulting from the benzyl groups will directly impact cell adhesion, proliferation, and differentiation. While some studies on functionalized polyesters with benzyl groups have not shown significant cytotoxicity, the specific cellular response would need to be empirically determined.[1][2]
Comparative Analysis with Alternative Biocompatible Polymers
To provide a quantitative benchmark, the following tables summarize key biocompatibility and degradation data for PLA, PCL, and PLGA, which are widely used in FDA-approved medical devices and drug delivery systems.[3]
In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4] A higher cell viability percentage indicates lower cytotoxicity.
| Polymer | Cell Line | Concentration/Form | Incubation Time | Cell Viability (%) | Reference |
| PLA | L929 fibroblasts | Nanofibers | 24 hours | > 95% | [5] |
| PCL | Human fibroblasts | Scaffold | 3 weeks | > 100% (relative to control) | [6] |
| PLGA | Retinal Pigment Epithelium (ARPE-19) | Nanoparticles (200 µg/mL) | 6 days | ~100% | [7] |
| PCL/PLGA (80:20) | Human Dental Follicle Stem Cells | Scaffold | 72 hours | No cytotoxic effects observed | [8] |
In Vivo Inflammatory Response
The inflammatory response to implanted biomaterials is a critical aspect of biocompatibility. It is often assessed by histological analysis of the tissue surrounding the implant and by measuring the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| Polymer | Animal Model | Implantation Site | Time Point | Key Findings | Reference |
| PLA | Rat | Subcutaneous | 28 & 91 days | Mild inflammatory response, formation of a thin fibrous capsule. | [9] |
| PCL | Mouse | Intraperitoneal | - | No evidence of adverse inflammation or necrosis. | [10] |
| PLGA | Rat | Subcutaneous | 12 days | Initial intense inflammatory response with neutrophils, followed by an increase in macrophages and giant cells, consistent with a foreign body reaction. | [8] |
| PCL/PLGA | Rat | Subcutaneous | 30 days | Expected foreign body reaction, considered biocompatible. | [7] |
Note: Cytokine levels are highly dependent on the specific experimental setup and are not always reported in a standardized manner.
In Vitro Degradation
The degradation rate of a polymer is crucial for its intended application, particularly in drug delivery and tissue engineering scaffolds. Degradation is often assessed by measuring the change in mass or molecular weight over time in a phosphate-buffered saline (PBS) solution at physiological temperature.
| Polymer | Degradation Medium | Time | Mass Loss (%) | Molecular Weight Reduction | Reference |
| PLA | PBS (pH 7.4) | 1 year | Slow mass loss | Gradual decrease | [9] |
| PLGA (50:50) | PBS (pH 7.4) | 10 days | ~20% | - | [11] |
| PLGA (95:5) | PBS (pH 7.4) | 10 days | ~3% | - | [11] |
| PLGA (85:15) | PBS (pH 7.4) | 6 months | - | Initial Mw of 44,600 Da decreased to 1,300 Da. | [12][13] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay (Indirect Extract Method)
This protocol is a standard method for evaluating the potential toxicity of leachable substances from a polymer.
Caption: Workflow for MTT cytotoxicity assay using an indirect extract method.
Detailed Steps:
-
Material Preparation: Prepare the polymer samples with a defined surface area and sterilize them.
-
Extraction: Immerse the sterilized polymer in a cell culture medium at a specific ratio (e.g., 0.1 g/mL) and incubate at 37°C for 24 to 72 hours. This medium, now containing any leachable substances, is the "extract."
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Exposure: Remove the existing medium from the cells and replace it with the polymer extract. Include positive (a known toxic substance) and negative (fresh medium) controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[14]
-
Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the negative control.
In Vivo Biocompatibility Assessment: Subcutaneous Implantation in a Rat Model
This protocol outlines a common in vivo method to assess the local tissue response to an implanted polymer.[15]
Caption: Workflow for assessing in vivo biocompatibility via subcutaneous implantation.
Detailed Steps:
-
Implant Preparation: Fabricate polymer samples into a desired shape (e.g., discs or films) and sterilize them.
-
Animal Model: Use healthy, adult rats (e.g., Sprague-Dawley or Wistar). Anesthetize the animal following approved protocols.
-
Surgical Procedure: Shave the dorsal region and disinfect the skin. Make a small incision and create a subcutaneous pocket using blunt dissection. Insert the sterile polymer implant into the pocket. Suture the incision.
-
Post-Operative Care: Administer analgesics and monitor the animals for signs of infection or distress.
-
Explantation: At predetermined time points (e.g., 7, 28, and 90 days), euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Analysis: Fix the tissue samples in formalin, embed them in paraffin, and section them. Stain the sections with Hematoxylin and Eosin (H&E).
-
Evaluation: A pathologist examines the stained tissue sections under a microscope to assess the local tissue response. Key parameters include the thickness of the fibrous capsule, the presence and type of inflammatory cells (neutrophils, macrophages, lymphocytes, giant cells), and signs of necrosis or tissue damage.
Logical Framework for Biocompatibility Assessment
The overall assessment of a novel polymer's biocompatibility follows a tiered approach, starting with fundamental characterization and moving towards more complex biological evaluations.
Caption: A tiered logical framework for assessing the biocompatibility of a novel polymer.
Conclusion
While direct experimental data on the biocompatibility of this compound-based polymers is not yet widely available, an initial assessment based on their chemical structure suggests they will likely be slow-degrading, hydrophobic materials. Their biocompatibility will be heavily influenced by the cellular response to the benzyl side groups. A comprehensive evaluation following the tiered framework outlined above is essential to determine their suitability for biomedical applications.
In comparison, established biocompatible polyesters such as PLA, PCL, and PLGA have a well-documented history of low cytotoxicity and manageable in vivo inflammatory responses, making them the current benchmarks in the field. The provided quantitative data and experimental protocols offer a robust starting point for researchers and developers to design and execute comparative studies for new polymer candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fabrication and examination of polyorganophosphazene/polycaprolactone-based scaffold with degradation, in vitro and in vivo behaviors suitable for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In-patient versus in vitro degradation of P(L/DL)LA and PLGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. orthopresearch.com [orthopresearch.com]
Spectroscopic Validation of 2,2-Dibenzyl-1,3-propanediol Polymer Structure: A Comparative Guide
This guide provides a comparative analysis of the spectroscopic data for polyesters derived from 2,2-dibenzyl-1,3-propanediol and contrasts it with polymers synthesized from alternative diols, namely neopentyl glycol and 2-methyl-1,3-propanediol. The structural validation of these polymers is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals working with polyester-based materials.
Introduction to Polyester Structure Validation
The precise chemical structure of a polymer is fundamental to its physicochemical properties and performance in various applications, including drug delivery systems. Spectroscopic techniques are indispensable tools for elucidating the molecular structure of newly synthesized polymers. For polyesters, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provide critical information regarding the monomer incorporation, ester linkages, and the overall polymer backbone.
This guide focuses on the spectroscopic signature of polyesters derived from this compound, a diol featuring bulky aromatic side chains. The presence of these benzyl groups is expected to significantly influence the spectral characteristics of the resulting polymer compared to polyesters derived from aliphatic diols.
Comparative Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for polyesters synthesized from this compound, neopentyl glycol, and 2-methyl-1,3-propanediol with a generic dicarboxylic acid (e.g., succinic acid).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Polyesters
| Assignment | Poly(this compound succinate) (Expected) | Poly(neopentyl glycol succinate) | Poly(2-methyl-1,3-propylene glutarate) [1] |
| Aromatic Protons (C₆H₅-) | ~7.2-7.4 | - | - |
| Benzyl Protons (-CH₂-Ph) | ~2.8-3.0 | - | - |
| Ester Methylene Protons (-CH₂-O-CO-) | ~4.1-4.3 | ~3.9-4.1 | ~4.00 |
| Diacid Methylene Protons (-CO-CH₂-) | ~2.6-2.8 | ~2.6 | ~2.38 |
| Diol Methyl Protons (-C(CH₃)₂-) | - | ~0.9-1.1 | - |
| Diol Methyl Protons (-CH(CH₃)-) | - | - | ~0.99 |
| Diol Methine Proton (-CH(CH₃)-) | - | - | ~2.16 |
| Diol Methylene Protons (-CH₂-C(CH₃)-) | - | - | ~1.94 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Polyesters
| Assignment | Poly(this compound succinate) (Expected) | Poly(neopentyl glycol succinate) |
| Carbonyl Carbon (-COO-) | ~172 | ~172 |
| Aromatic Carbons (C₆H₅-) | ~126-138 | - |
| Benzyl Carbon (-CH₂-Ph) | ~38 | - |
| Ester Methylene Carbon (-CH₂-O-CO-) | ~68 | ~70 |
| Quaternary Carbon (-C(CH₂Ph)₂-) | ~45 | ~35 |
| Diacid Methylene Carbon (-CO-CH₂-) | ~29 | ~29 |
| Diol Methyl Carbon (-C(CH₃)₂-) | - | ~22 |
Table 3: Comparative FT-IR Absorption Bands (cm⁻¹) for Polyesters
| Assignment | Poly(this compound based polyester) (Expected) | Poly(neopentyl glycol based polyester) | Poly(2-methyl-1,3-propanediol based polyester) [2] |
| C-H Stretch (Aromatic) | ~3030-3080 | - | - |
| C-H Stretch (Aliphatic) | ~2850-2960 | ~2870-2970 | ~2880-2970 |
| C=O Stretch (Ester) | ~1735 | ~1730 | ~1730 |
| C-O Stretch (Ester) | ~1150-1250 | ~1150-1250 | ~1160-1260 |
| C-H Bend (Aliphatic) | ~1370-1470 | ~1370-1470 | ~1380-1470 |
| Aromatic C=C Bending | ~1600, ~1495, ~1450 | - | - |
| Aromatic C-H Out-of-Plane Bend | ~700-750 | - | - |
Experimental Protocols
A common method for synthesizing these polyesters is melt polycondensation. For the synthesis of a polyester from this compound and succinic acid, the following protocol can be used:
-
Monomer Charging: Equimolar amounts of this compound and succinic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Catalyst Addition: A catalytic amount of an esterification catalyst, such as antimony(III) oxide or titanium(IV) isopropoxide, is added (typically 100-500 ppm).
-
First Stage (Esterification): The reaction mixture is heated to 180-200°C under a slow stream of nitrogen. Water, the byproduct of the esterification reaction, is continuously removed and collected. This stage is typically carried out for 2-4 hours.
-
Second Stage (Polycondensation): The temperature is gradually increased to 220-240°C, and a vacuum (typically <1 mmHg) is applied. This stage facilitates the removal of the remaining byproducts and drives the polymerization to achieve a high molecular weight polymer. This stage can last for 4-8 hours, depending on the desired molecular weight.
-
Polymer Recovery: The resulting polymer is cooled to room temperature and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: 10-20 mg of the purified polymer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
FT-IR Spectroscopy:
-
Sample Preparation: A small amount of the polymer is cast as a thin film from a solution onto a KBr plate, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic functional groups of the polyester.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of the this compound polymer.
Caption: Experimental workflow for polyester synthesis and structural validation.
Conclusion
The spectroscopic validation of a polymer's structure is a critical step in materials science and drug development. For polyesters derived from this compound, the presence of the benzyl groups introduces distinct signals in both NMR and FT-IR spectra, which can be used for unambiguous identification and purity assessment. By comparing the spectroscopic data of the target polymer with that of polyesters derived from structurally different diols, researchers can confirm the successful synthesis and gain insights into the influence of the monomer structure on the polymer's molecular characteristics. The provided protocols and comparative data serve as a valuable resource for the synthesis and characterization of these novel polyester materials.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,2-Dibenzyl-1,3-propanediol
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 2,2-Dibenzyl-1,3-propanediol, focusing on immediate safety, logistical planning, and adherence to regulatory standards.
Chemical Profile and Hazards
This compound is a solid chemical compound. According to safety data, it is classified as a combustible solid and can cause serious eye damage[1]. Understanding these hazards is the first step in implementing safe handling and disposal protocols.
| Property | Data | Source |
| Physical State | Solid | [1] |
| GHS Pictogram | GHS05 (Corrosion) | [1] |
| Hazard Statement | H318: Causes serious eye damage | [1] |
| Storage Class | 11: Combustible Solids | [1] |
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against the risk of serious eye damage[2].
-
Hand Protection: Chemical-resistant gloves that comply with EN 374 standards should be worn.
-
Respiratory Protection: In environments where dust formation is possible, a NIOSH/MSHA-approved respirator (such as a dust mask type N95) is necessary[1].
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn[2].
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following steps provide a general framework for its proper disposal.
Step 1: Waste Identification and Classification
All waste chemicals must be correctly identified and classified. This compound waste should be treated as hazardous chemical waste due to its potential for eye damage and combustibility[3][4]. Do not mix this waste with non-hazardous materials.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions. Solid chemical waste like this compound should be kept separate from liquid waste[3]. Furthermore, it should not be mixed with incompatible materials. Always check the Safety Data Sheet (SDS) for detailed information on chemical incompatibilities.
Step 3: Waste Accumulation and Storage
-
Container Selection: Use a container that is compatible with the chemical. The original container is often the best choice[4]. The container must be in good condition, with no leaks or cracks, and have a secure, tightly fitting lid[3].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[3]. The label should also include the date of accumulation and any relevant hazard pictograms. Chemical abbreviations are not acceptable[3].
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials[3]. Secondary containment should be used to prevent spills[3].
Step 4: Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, absorbent pads, or labware, should be considered contaminated solid waste. These items must be collected in a separate, clearly labeled hazardous waste container[5]. If labware is to be reused, it must be thoroughly decontaminated. Empty containers that held the chemical should be triple-rinsed with an appropriate solvent; the rinsate must be collected and treated as hazardous waste[3].
Step 5: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste disposal service[5][6]. Do not attempt to dispose of this chemical in the regular trash or by pouring it down the drain[4]. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup and for guidance on specific institutional procedures[3].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2-Dibenzyl-1,3-propanediol
Essential safety protocols and logistical plans are critical for the secure handling and disposal of 2,2-Dibenzyl-1,3-propanediol in a laboratory setting. This guide provides detailed, step-by-step procedures to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure proper management of this chemical throughout its lifecycle in the lab.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a combustible solid that can cause serious eye damage.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure and ensure personal safety. A risk assessment should always be conducted before handling this chemical to ensure all potential hazards are addressed.
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 approved | Protects against dust particles and potential chemical splashes, which can cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Prevents skin contact with the chemical.[3] |
| Body Protection | Flame-resistant lab coat | --- | Protects the body from flammable solids and potential spills.[3][4] |
| Respiratory Protection | N95 Dust Mask | NIOSH-approved | Prevents inhalation of fine dust particles, especially when handling the solid form.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure and accidents. The following workflow outlines the key steps for safe handling in a laboratory environment.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. Consult a physician if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or waste this compound should be collected in its original container or a clearly labeled, sealed, and compatible container.[5][6]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered hazardous waste. These materials should be double-bagged in clear plastic bags and sealed.[5][6]
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Disposal Procedure:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[5]
The following diagram illustrates the proper disposal workflow.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. purdue.edu [purdue.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. web.mit.edu [web.mit.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
